3-(Naphthalen-1-yl)propan-1-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-naphthalen-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNSJJCXHBHYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456148 | |
| Record name | 3-(naphthalen-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24781-50-8 | |
| Record name | 3-(naphthalen-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(Naphthalen-1-yl)propan-1-amine, a key intermediate in various chemical and pharmaceutical applications. The guide details two principal methodologies: the reductive amination of 3-(naphthalen-1-yl)propanal and the reduction of 3-(naphthalen-1-yl)propanenitrile. Each pathway is presented with detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two distinct and effective routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.
1. Reductive Amination of 3-(Naphthalen-1-yl)propanal: This is often considered the most direct route to the target amine.[1] The synthesis commences with the precursor 3-(naphthalen-1-yl)propanal, which is reacted with ammonia to form an intermediate imine. This imine is then reduced in situ to the final primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for reducing imines in the presence of aldehydes.[1]
2. Reduction of 3-(Naphthalen-1-yl)propanenitrile: This pathway involves the initial synthesis of 3-(naphthalen-1-yl)propanenitrile, typically via a Friedel-Crafts reaction. The subsequent reduction of the nitrile group yields the desired primary amine. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for example, with hydrogen gas over a palladium on carbon (Pd/C) catalyst.[1] A notable challenge in the initial Friedel-Crafts step is the potential for the formation of di-alkylated byproducts, which may necessitate chromatographic purification.[1]
Comparative Data of Synthesis Pathways
The following table summarizes the key quantitative data for the two primary synthesis pathways, offering a clear comparison to aid in methodological selection.
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitrile Reduction (Catalytic Hydrogenation) |
| Starting Material | 3-(Naphthalen-1-yl)propanal | 3-(Naphthalen-1-yl)propanenitrile |
| Key Reagents | Ammonia, Sodium Cyanoborohydride | H₂, 10% Pd/C, NaH₂PO₄·H₂O, H₂SO₄ |
| Solvent(s) | Methanol | Dichloromethane, Water |
| Temperature | Room Temperature | 80 °C |
| Pressure | Atmospheric | 6 bar |
| Reaction Time | Not specified in detail | 7 hours |
| Yield | Not specified in detail | ~20% (isolated yield for analogous 3-phenylpropylamine)[2] |
| Purity | Not specified in detail | >99% (for analogous 3-phenylpropylamine)[2] |
| Key Advantages | Direct, one-pot reaction | High purity of the final product |
| Key Challenges | Handling of cyanide-containing reagent | Potential for di-alkylation in precursor synthesis, moderate yield |
Experimental Protocols
Pathway 1: Reductive Amination of 3-(Naphthalen-1-yl)propanal
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-(Naphthalen-1-yl)propanal in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of ammonia in methanol to the flask and stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.
-
Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. The reaction is typically stirred at room temperature overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a sodium hydroxide solution to a pH greater than 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure, to obtain pure this compound.
Pathway 2: Reduction of 3-(Naphthalen-1-yl)propanenitrile via Catalytic Hydrogenation
The following protocol is adapted from a detailed study on the catalytic hydrogenation of the analogous compound, 3-phenylpropionitrile.[2]
Materials:
-
3-(Naphthalen-1-yl)propanenitrile
-
10% Palladium on Carbon (Pd/C) catalyst
-
Dichloromethane
-
Water
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, combine 3-(naphthalen-1-yl)propanenitrile (1 equivalent), dichloromethane, and water.
-
Add sodium dihydrogen phosphate monohydrate (1 equivalent) and concentrated sulfuric acid (1 equivalent) to the mixture.
-
Add the 10% Pd/C catalyst. The catalyst to substrate ratio can be optimized, for instance, starting with a ratio of 0.3 g of catalyst per gram of nitrile.[2]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 6 bar.
-
Heat the reaction mixture to 80 °C and maintain stirring for 7 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
The resulting this compound can be further purified if necessary, although this method has been shown to produce a product with high purity.[2]
Synthesis Pathway Diagrams
Caption: Overview of the two primary synthesis pathways for this compound.
Caption: Experimental workflow for the reductive amination pathway.
Caption: Experimental workflow for the catalytic hydrogenation of the nitrile precursor.
References
A Comprehensive Technical Guide on the Physicochemical Properties of 3-(Naphthalen-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Naphthalen-1-yl)propan-1-amine is an arylalkylamine characterized by a naphthalene ring linked to a propanamine side chain. This structural arrangement imparts a unique combination of properties, making it a valuable intermediate in organic synthesis. The naphthalene moiety provides a large, electron-rich aromatic system, while the primary amine group serves as a reactive site for various chemical transformations. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and illustrates a common synthetic pathway.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound. It is important to note that much of the available data is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 185.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 328.9 ± 21.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 10.22 ± 0.10 (Predicted) | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 24781-50-8 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of chemical compounds. The following are generalized protocols for key properties of amines, which can be adapted for this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity. For a pure crystalline compound, the melting range is typically narrow.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.[1][2]
-
Procedure :
-
A small amount of the crystalline this compound is placed in a capillary tube and packed to a height of about 2-3 mm.[3]
-
The capillary tube is placed in the heating block of the melting point apparatus.[1]
-
The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting range.[4]
-
A second, more precise measurement is performed with a slower heating rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.[3]
-
The temperature at which the first liquid droplet appears and the temperature at which the entire solid has melted are recorded as the melting range.[5]
-
Boiling Point Determination
The boiling point is a key physical constant for a liquid compound.
-
Apparatus : Thiele tube, thermometer, small test tube, capillary tube.[6]
-
Procedure :
-
A small amount of liquid this compound is placed in a small test tube.[6]
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.[6]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[6]
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[6]
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
-
pKa Determination
The pKa value is a measure of the basicity of the amine.
-
Apparatus : pH meter, burette, beaker, magnetic stirrer.
-
Procedure :
-
A known concentration of this compound is prepared in a suitable solvent (e.g., water or a mixed solvent system if solubility is low).[7]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[7]
-
The pH of the solution is measured after each addition of the acid titrant.[7]
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Solubility Determination
Solubility provides information about the polarity of the molecule.
-
Apparatus : Test tubes, vortex mixer.
-
Procedure :
-
A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[8]
-
A specific volume of solvent (e.g., 0.75 mL of water) is added in portions, with vigorous shaking after each addition.[8]
-
The solubility is observed and recorded.
-
This procedure is repeated with a range of solvents of varying polarities (e.g., ethanol, diethyl ether, 5% HCl, 5% NaOH) to determine the solubility profile.[8][9] Due to the basic nature of the amine, it is expected to be soluble in acidic solutions.[10]
-
Synthetic Pathway Visualization
A common and direct method for the synthesis of this compound is through the reductive amination of 3-(naphthalen-1-yl)propanal.[11] This process involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced to the corresponding primary amine.[11]
Caption: Synthesis workflow for this compound.
Logical Relationship of Physicochemical Properties
The interplay of the structural features of this compound dictates its physicochemical properties and reactivity.
Caption: Interrelation of structure and properties.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. thinksrs.com [thinksrs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. This compound | 24781-50-8 | Benchchem [benchchem.com]
The Multifaceted Biological Activities of 3-(Naphthalen-1-yl)propan-1-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 3-(naphthalen-1-yl)propan-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the known biological properties of these compounds, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.
Antimicrobial Activity
Derivatives of the naphthalen-1-yl core have demonstrated notable activity against a range of microbial pathogens. The propanamine side chain, in particular, has been associated with antimicrobial and antimalarial properties.
Quantitative Antimicrobial Data
While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, studies on structurally related N-(naphthalen-1-yl)propanamide derivatives provide valuable insights into their potential. Several of these compounds have shown significant anti-gram-positive bacterial activity, with some exhibiting potency comparable to the standard antibiotic chloramphenicol. For instance, certain derivatives have displayed anti-gram-negative bacterial activity against Yersinia enterocolitica.[1]
Table 1: Summary of Antimicrobial Activity for N-(naphthalen-1-yl)propanamide Derivatives [1]
| Compound ID | Target Organism | Activity Metric | Potency |
| 2c | Gram-positive bacteria | MIC | Half the potency of chloramphenicol |
| 2e | Gram-positive bacteria | MIC | Half the potency of chloramphenicol |
| 2f | Gram-positive bacteria | MIC | Half the potency of chloramphenicol |
| 2b | Yersinia enterocolitica | MIC | Not specified |
Note: MIC (Minimum Inhibitory Concentration). Data is qualitative as specific µg/mL values were not provided in the source.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, based on standard antimicrobial susceptibility testing methods.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in CAMHB directly in the 96-well microtiter plates.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity
Naphthalene derivatives have been extensively investigated for their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
Quantitative Anticancer Data
Studies on naphthalene-1,4-dione analogues have provided quantitative data on their cytotoxic activity. While not direct derivatives of this compound, these compounds share the naphthalene core and offer valuable structure-activity relationship (SAR) insights.
Table 2: Cytotoxicity of Naphthalene-1,4-dione Analogues against Human Cancer Cell Lines [2]
| Compound ID | HEC1A (Endometrial Cancer) IC50 (µM) | MAD11 (Non-cancerous) IC50 (µM) | Selectivity Ratio (MAD11/HEC1A) |
| 8 | 9.55 | - | 2.15 |
| 9 | 4.16 | - | 2.90 |
| 10 | 1.24 | - | 2.64 |
| 17 | 15.83 | - | - |
| 19 | 18.60 | - | - |
| 29 | 4.68 | - | 2.45 |
| 30 | 38.01 | - | - |
| 44 | 6.4 | - | 3.6 |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HEC1A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity
Certain naphthalene derivatives have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways.
Quantitative Anti-inflammatory Data
A study on various synthetic naphthalene derivatives identified a potent inhibitor of voltage-dependent L-type Ca²⁺ currents (ICa,L), which can play a role in neuronal function and inflammation.
Table 3: Anti-inflammatory Activity of a Naphthalene Derivative [3]
| Compound ID | Target | Activity Metric | Potency (µM) |
| TAC (2-hydroxymethyl-1-naphthol diacetate) | L-type Ca²⁺ current (ICa,L) | IC50 | 0.8 |
Experimental Protocol: Neutrophil Degranulation Assay
This protocol outlines a method to assess the inhibitory effect of compounds on the release of granule enzymes from neutrophils, a key event in the inflammatory response.
Objective: To measure the inhibition of fMLP-induced lysozyme release from rat neutrophils.
Materials:
-
Rat neutrophils
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Cytochalasin B
-
Test compounds
-
Lysozyme substrate (e.g., Micrococcus lysodeikticus)
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Neutrophils are isolated from rat peritoneal lavage or blood using density gradient centrifugation.
-
Pre-incubation: The isolated neutrophils are pre-incubated with the test compounds at various concentrations for a defined period.
-
Stimulation: The cells are then stimulated with fMLP in the presence of cytochalasin B to induce degranulation.
-
Termination: The reaction is stopped by centrifugation at 4°C.
-
Enzyme Assay: The supernatant is collected, and the activity of the released lysozyme is measured by monitoring the decrease in absorbance of a suspension of Micrococcus lysodeikticus at 450 nm.
-
Data Analysis: The inhibitory effect of the compounds is expressed as the percentage of inhibition of lysozyme release compared to the control (stimulated cells without compound).
Modulation of Monoamine Transporters
While specific data for this compound derivatives is limited, the structurally related compound N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is a known selective serotonin and norepinephrine reuptake inhibitor (SNRI). This suggests that the this compound scaffold could be a promising starting point for the development of novel modulators of monoamine transporters, which are key targets for the treatment of depression and other neurological disorders.
Signaling Pathway: Monoamine Reuptake Inhibition
SNRIs act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The available data, although not exhaustive for a systematic SAR analysis of this specific scaffold, strongly indicates promising antimicrobial, anticancer, and anti-inflammatory activities. Furthermore, the potential for these compounds to modulate monoamine transporters opens up avenues for the development of novel therapeutics for neurological disorders. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3-(Naphthalen-1-yl)propan-1-amine and Its Potential Pharmacological Relevance
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-(Naphthalen-1-yl)propan-1-amine is primarily documented as a chemical intermediate. As such, there is a notable absence of direct pharmacological and mechanistic studies for this specific compound in publicly available literature. This guide, therefore, extrapolates a potential mechanism of action based on the well-documented pharmacology of structurally analogous naphthylalkylamines. All data and proposed pathways should be interpreted as hypothetical and illustrative of the compound's potential biological activity, pending direct experimental verification.
Introduction and Chemical Identity
This compound belongs to the arylalkylamine class of compounds, characterized by a naphthalene ring system connected to a propyl amine side chain. Its chemical structure suggests potential interactions with biological systems, particularly within the central nervous system, due to its resemblance to known monoaminergic modulators.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 24781-50-8 |
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 185.27 g/mol |
| InChI Key | XSNSJJCXHBHYNS-UHFFFAOYSA-N |
Postulated Mechanism of Action: Monoamine Transporter Modulation
Based on its structural similarity to compounds like naphthylisopropylamine (PAL-287), it is hypothesized that this compound may act as a monoamine releasing agent or reuptake inhibitor. Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are key regulators of neurotransmission and are common targets for psychoactive compounds. The naphthalene group and the alkylamine chain are features found in several potent monoamine transporter ligands.
For instance, Naphthylisopropylamine is a non-neurotoxic releasing agent for serotonin, norepinephrine, and dopamine.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling. It is plausible that this compound could exhibit a similar profile, potentially with varying selectivity for the different transporters.
Monoamine transporters are transmembrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.[2][3][4] Inhibition of these transporters prolongs the action of the neurotransmitters. The binding of small molecules to these transporters can either block the reuptake process (inhibition) or induce a conformational change that results in the reverse transport of the neurotransmitter (releasing agent). The interaction is typically with a central binding site within the transmembrane domains of the transporter.[5][6]
Quantitative Data of a Structurally Related Analog: Naphthylisopropylamine (PAL-287)
To provide a quantitative perspective on the potential activity of this compound, the following table summarizes the in vitro data for Naphthylisopropylamine (PAL-287), a potent monoamine releaser.[1][7]
Table 2: In Vitro Potency of Naphthylisopropylamine (PAL-287) as a Monoamine Releasing Agent
| Target | EC₅₀ (nM) for Release |
| Serotonin (SERT) | 3.4 |
| Norepinephrine (NET) | 11.1 |
| Dopamine (DAT) | 12.6 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that induces 50% of the maximal releasing effect.
Table 3: Receptor Binding Profile of Naphthylisopropylamine (PAL-287) [1][7]
| Receptor | EC₅₀ (nM) | Functional Activity |
| 5-HT₂A | 466 | Full Agonist |
| 5-HT₂B | 40 | Full Agonist |
| 5-HT₂C | 2.3 | Partial Agonist |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound.
A common and direct route for the synthesis of this compound is through reductive amination.
-
Precursor: 3-(naphthalen-1-yl)propanal.
-
Reaction: The precursor aldehyde is reacted with ammonia to form an imine intermediate.
-
Reduction: The imine is then reduced in situ to the primary amine.
-
Reducing Agent: A selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) is typically used.
-
Solvent and Conditions: The reaction is generally performed in methanol at room temperature.
Objective: To determine if this compound acts as an inhibitor or releasing agent at SERT, NET, and DAT.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are commonly used.
-
Reuptake Inhibition Assay:
-
Cells are plated in 96-well plates.
-
The cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT).
-
A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added.
-
After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.
-
-
Neurotransmitter Release Assay:
-
Cells are preloaded with a radiolabeled neurotransmitter (e.g., [³H]5-HT).
-
The cells are washed to remove extracellular radioactivity.
-
Varying concentrations of this compound or a reference releasing agent (e.g., p-chloroamphetamine for SERT) are added.
-
After incubation, the amount of radioactivity released into the supernatant is measured.
-
The concentration of the test compound that causes 50% of the maximal release (EC₅₀) is determined.
-
Objective: To determine the binding affinity of this compound to various receptors and transporters.
-
Preparation: Cell membranes expressing the target of interest (e.g., SERT, 5-HT₂A receptor) are prepared.
-
Assay:
-
The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Visualizations: Workflows and Signaling Pathways
Caption: Synthetic pathway for this compound.
Caption: Hypothetical monoamine release mechanism of action.
Conclusion and Future Directions
While this compound is currently cataloged as a chemical intermediate, its structural characteristics point towards a potential interaction with monoamine transporters, a class of targets with significant therapeutic relevance. The pharmacology of the structurally similar compound, naphthylisopropylamine, suggests that this compound could function as a serotonin, norepinephrine, and dopamine releasing agent.
Future research should focus on validating this hypothesis through a systematic evaluation of its in vitro and in vivo pharmacology. Specifically, determining its binding affinities and functional activities at monoamine transporters and key CNS receptors is a critical first step. Such studies will clarify whether this compound or its derivatives hold potential as pharmacological tools or therapeutic leads.
References
- 1. Naphthylaminopropane [medbox.iiab.me]
- 2. Serotonin Transporter Structure Revealed | Technology Networks [technologynetworks.com]
- 3. Structure Modeling of the Norepinephrine Transporter [mdpi.com]
- 4. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant Target-Serotonin Transporter Reveals Its Shape [creativebiomart.net]
- 7. Naphthylaminopropane - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 3-(Naphthalen-1-yl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for the chemical intermediate, 3-(Naphthalen-1-yl)propan-1-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. Detailed, standardized experimental protocols for its synthesis and characterization are also provided to guide researchers in their work with this molecule.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a naphthalen-1-yl group and a propyl-1-amine chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.2 | d | 1H | Ar-H |
| ~ 7.8 - 7.9 | d | 1H | Ar-H |
| ~ 7.4 - 7.6 | m | 4H | Ar-H |
| ~ 7.3 - 7.4 | t | 1H | Ar-H |
| ~ 3.1 - 3.2 | t | 2H | -CH₂-Ar |
| ~ 2.8 - 2.9 | t | 2H | -CH₂-NH₂ |
| ~ 1.9 - 2.1 | quint | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.5 - 2.5 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | Ar-C (quaternary) |
| ~ 134.0 | Ar-C (quaternary) |
| ~ 131.5 | Ar-C (quaternary) |
| ~ 129.0 | Ar-CH |
| ~ 127.5 | Ar-CH |
| ~ 126.0 | Ar-CH |
| ~ 125.5 | Ar-CH |
| ~ 124.0 | Ar-CH |
| ~ 123.5 | Ar-CH |
| ~ 122.0 | Ar-CH |
| ~ 42.0 | -CH₂-NH₂ |
| ~ 34.0 | -CH₂-Ar |
| ~ 31.0 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad (two bands) | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| ~ 1600 | Medium to Weak | N-H bend (scissoring) |
| 1450 - 1580 | Medium to Strong | C=C stretch (aromatic ring) |
| 1020 - 1250 | Medium | C-N stretch (aliphatic amine)[1] |
| 770 - 810 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 185 | Moderate | [M]⁺ (Molecular Ion) |
| 156 | High | [M - CH₂NH₂]⁺ |
| 141 | High | [Naphthyl-CH₂]⁺ (Tropylium-like ion) |
| 128 | Moderate | [Naphthalene]⁺ |
| 30 | High (often base peak) | [CH₂NH₂]⁺ |
For electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 186.1.[2]
Experimental Protocols
The following are detailed, standard methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis via Reductive Amination
This protocol describes a common and direct method for synthesizing the title compound.[2]
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-(naphthalen-1-yl)propanal (1.0 eq) in anhydrous methanol.
-
To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting aqueous residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid, purified this compound onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the ATR crystal after the measurement.
Mass Spectrometry
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Prepare a dilute solution of the purified compound in a volatile solvent such as dichloromethane or methanol (approximately 1 mg/mL).
-
Inject 1 µL of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column (e.g., a 30 m nonpolar capillary column).
-
The separated compound enters the mass spectrometer and is ionized by a 70 eV electron beam.
-
The resulting fragments are separated by the mass analyzer, and a mass spectrum is recorded.
Mandatory Visualizations
The following diagrams illustrate the synthetic and analytical workflow, as well as the structural basis for the predicted spectroscopic data.
Caption: Workflow for the synthesis and spectroscopic analysis.
Caption: Correlation of molecular structure with predicted signals.
References
An In-depth Technical Guide to the Therapeutic Potential of 3-(Naphthalen-1-yl)propan-1-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-(naphthalen-1-yl)propan-1-amine represent a promising class of compounds with significant therapeutic potential, primarily as modulators of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the core therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The structural similarity of these analogs to established pharmaceutical agents, such as the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, underscores their potential in the development of novel treatments for a range of neurological and psychiatric disorders.
Core Therapeutic Targets
The primary therapeutic utility of this compound analogs lies in their ability to interact with key proteins involved in monoamine neurotransmission. The principal targets identified are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET) . A secondary, yet potentially significant, target is Monoamine Oxidase (MAO) .
Serotonin and Norepinephrine Transporters (SERT and NET)
SERT and NET are integral membrane proteins responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs. Given that analogs of this compound are structurally related to the SNRI duloxetine, they are potent inhibitors of both SERT and NET. The affinity of these compounds for SERT and NET is a key determinant of their pharmacological profile.
Monoamine Oxidase (MAO)
Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, including serotonin and norepinephrine. Inhibition of MAO prevents the breakdown of these neurotransmitters, leading to their increased availability. While the primary mechanism of action for this compound analogs appears to be transporter inhibition, the potential for MAO inhibition as a secondary or synergistic activity warrants investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data for representative this compound analogs and the parent compound, duloxetine, against their primary therapeutic targets.
Table 1: Binding Affinities (Ki) and IC50 Values for SERT and NET
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Duloxetine | Human SERT | 0.8 | - | [1] |
| Human NET | 7.5 | - | [1] | |
| Venlafaxine | Human SERT | 82 | - | [1] |
| Human NET | 2480 | - | [1] | |
| (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) | Human SERT | 2.1 | - | |
| Human NET | 1.5 | - | ||
| Human DAT | 61 | - |
Table 2: Ex Vivo Transporter Inhibition (ED50) and Monoamine Depletion Blockade (ED50)
| Compound | Assay | ED50 (mg/kg) | Reference |
| Duloxetine | Rat SERT Binding | 0.03 | [1] |
| Rat NET Binding | 0.7 | [1] | |
| p-chloramphetamine-induced 5-HT depletion | 2.3 | [1] | |
| 6-hydroxydopamine-induced NE depletion | 12 | [1] | |
| Venlafaxine | Rat SERT Binding | 2 | [1] |
| Rat NET Binding | 54 | [1] | |
| p-chloramphetamine-induced 5-HT depletion | 5.9 | [1] | |
| 6-hydroxydopamine-induced NE depletion | 94 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and the key pharmacological assays used to determine their activity at the identified therapeutic targets.
Synthesis of this compound Analogs
A general and versatile method for the synthesis of this compound and its N-substituted analogs is through reductive amination.
General Protocol for Reductive Amination:
-
Imine Formation: To a solution of 3-(naphthalen-1-yl)propanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) should be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the corresponding imine or enamine intermediate.
-
Reduction: The reducing agent, sodium borohydride (NaBH4, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then basified with a 1M NaOH solution to a pH of >10 and extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound analog.
Pharmacological Assays
This protocol describes a competitive binding assay to determine the affinity of test compounds for SERT and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligand: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known SERT or NET inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET).
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M), and 50 µL of the radioligand at a final concentration approximately equal to its Kd value.
-
Incubation: Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol describes a continuous fluorometric assay to measure the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or p-tyramine).
-
Horseradish peroxidase (HRP).
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare a working solution containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.
-
Assay Setup: To the wells of a 96-well black microplate, add 20 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 80 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubation and Measurement: Immediately add 100 µL of the working solution to initiate the reaction. The fluorescence is measured kinetically over 30-60 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is determined for each concentration of the test compound. The percent inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes described in this guide.
Caption: Mechanism of action of this compound analogs.
Caption: Workflow for the synthesis via reductive amination.
Caption: Experimental workflow for the radioligand binding assay.
Conclusion
Analogs of this compound are a compelling class of compounds for drug discovery, with well-defined therapeutic targets in the monoamine transporter family. Their potent inhibitory activity at both SERT and NET positions them as strong candidates for the development of novel antidepressants, anxiolytics, and treatments for other CNS disorders. The potential for dual-target engagement, and possibly synergistic MAO inhibition, offers a promising avenue for achieving enhanced therapeutic efficacy. The experimental protocols provided herein offer a robust framework for the synthesis and pharmacological evaluation of new chemical entities within this structural class, facilitating further research and development in this area.
References
An In-depth Technical Guide to the Reactivity of the Primary Amine in 3-(Naphthalen-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the primary amine group in 3-(naphthalen-1-yl)propan-1-amine, a versatile building block in medicinal chemistry and materials science. The document details the fundamental reactivity, including basicity and nucleophilicity, and explores key synthetic transformations such as acylation, alkylation, and Schiff base formation. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this compound in research and development. Furthermore, this guide elucidates the role of naphthalene-containing compounds in modulating critical biological pathways, with a specific focus on the inhibition of the STAT3 signaling pathway, a key target in cancer therapy.
Introduction
This compound is a primary amine featuring a naphthalene moiety, which imparts unique physicochemical properties and biological activities to its derivatives. The lone pair of electrons on the nitrogen atom of the primary amine group makes it a key reactive center, allowing for a wide array of chemical modifications. This reactivity has been harnessed to synthesize a diverse range of compounds with applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[1][2] This guide serves as a technical resource for researchers, providing detailed information on the chemical behavior of this compound and its application in the synthesis of novel functional molecules.
Core Reactivity of the Primary Amine
The reactivity of the primary amine in this compound is principally governed by its basicity and nucleophilicity.
2.1. Basicity
The primary amine functionality imparts basic properties to the molecule. The predicted pKa of the conjugate acid of this compound is approximately 10.22. This value indicates that it is a moderately strong base, capable of readily accepting a proton to form the corresponding ammonium salt. This basicity is a critical consideration in designing reaction conditions and in the formulation of derivatives for pharmaceutical applications.
2.2. Nucleophilicity
The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile. This allows it to readily attack electron-deficient centers, forming the basis for a variety of important chemical transformations. The nucleophilic character of the amine is central to the reactions discussed in the subsequent sections.
Key Synthetic Transformations
The nucleophilic nature of the primary amine in this compound allows for its facile derivatization through several key reactions.
3.1. Acylation
Primary amines readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for the modification of biological activity.
3.2. Alkylation
N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can proceed to form secondary, tertiary amines, and even quaternary ammonium salts. Careful control of reaction conditions is necessary to achieve selective mono-alkylation.
3.3. Schiff Base Formation
The condensation reaction of the primary amine with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This reversible reaction is often catalyzed by acid and is crucial for the synthesis of various heterocyclic compounds and biologically active molecules.
Quantitative Data Summary
The following table summarizes the available quantitative data for the key reactions of this compound and its close analogs. It is important to note that specific yields for the target molecule are not widely reported in the literature; therefore, some data is derived from analogous reactions.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Acylation | 1-Naphthalene acetic acid, 2-aminothiazole, EDCI, triethylamine | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | Not specified, but a detailed protocol is available. | [3] |
| Acylation | N-protected aminoacylbenzotriazole, various amines, water, microwave | N-acylated amines | 94% (for a similar reaction) | [3] |
| Alkylation | Azide precursor, various amines | N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | High yields | [4] |
| Schiff Base Formation | 1-Naphthylamine hydrochloride, benzaldehyde, acetic acid, ethanol | N-[(E)-Phenylmethylene]Naphthalene-1-Amine | 90.82% | [5] |
| Schiff Base Formation | 1-Naphthylamine hydrochloride, naphthalene-1-carbaldehyde, acetic acid, ethanol | N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine | 84.76% | [5] |
| Schiff Base Formation | 1-Naphthylamine hydrochloride, 2-furfuraldehyde, acetic acid, ethanol | N-[(E)-2-Furylmethylene]Naphthalene-1-Amine | 79.59% | [5] |
Experimental Protocols
5.1. Synthesis of this compound via Reductive Amination
This protocol describes a common method for the synthesis of the parent amine.
-
Reaction Workflow:
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]
The Versatility of 3-(Naphthalen-1-yl)propan-1-amine: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 3-(Naphthalen-1-yl)propan-1-amine emerges as a privileged building block, underpinning the structure of a diverse array of biologically active compounds. Its unique combination of a lipophilic naphthalene moiety and a flexible propylamine chain provides a foundation for designing molecules with tailored pharmacological profiles. This technical guide delves into the synthesis, key applications, and biological significance of this compound, offering a comprehensive resource for researchers in the field of drug discovery. The primary focus will be on its role in the development of α1-adrenergic receptor antagonists, exemplified by the clinical drug Naftopidil, as well as its emerging potential in other therapeutic areas such as oncology and neuroscience.
Physicochemical Properties
The structural attributes of this compound, including its moderate lipophilicity and basic amino group, are key determinants of its utility as a drug scaffold. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with various biological targets.
| Property | Value |
| Molecular Formula | C13H15N |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 24781-50-8[1][2] |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through several strategic routes, with reductive amination being one of the most direct and commonly employed methods.[3]
Experimental Protocol: Reductive Amination of 3-(Naphthalen-1-yl)propanal
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia (solution in a suitable solvent, e.g., methanol)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol or Ethanol
-
Acetic acid (optional, to facilitate imine formation)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 3-(naphthalen-1-yl)propanal in methanol, add a solution of ammonia.
-
Stir the mixture at room temperature. A few drops of acetic acid can be added to catalyze the formation of the intermediate imine.
-
After a designated period, cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Application in the Synthesis of α1-Adrenergic Receptor Antagonists: The Case of Naftopidil
One of the most prominent applications of the this compound scaffold is in the synthesis of Naftopidil, a selective α1D/α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[4]
Synthesis of Naftopidil
The synthesis of Naftopidil involves the reaction of a 3-(naphthalen-1-yloxy)propane derivative with 1-(2-methoxyphenyl)piperazine. A common route starts from 3-(1-naphthyloxy)-1,2-epoxypropane.
Experimental Protocol: Synthesis of Naftopidil
Materials:
-
3-(1-Naphthyloxy)-1,2-epoxypropane
-
1-(2-Methoxyphenyl)piperazine
-
Ethanol or isopropanol
-
Toluene (optional, as a solvent)
Procedure:
-
Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine in a suitable organic solvent such as ethanol or isopropanol.[5]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature, which may induce crystallization of the product.[5]
-
If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold solvent.
-
The crude Naftopidil can be purified by recrystallization from a suitable solvent like isopropanol to yield a crystalline solid.[5]
Biological Activity and Structure-Activity Relationships (SAR)
α1-Adrenergic Receptor Antagonism
Naftopidil and its analogs exhibit potent and selective antagonism at α1-adrenergic receptors, particularly the α1D and α1A subtypes, which are prevalent in the prostate and bladder neck.[6] This selectivity is thought to contribute to its efficacy in alleviating the symptoms of BPH with a potentially favorable side-effect profile compared to non-selective α1-blockers.[6]
Table 1: Binding Affinity of Naftopidil and Reference α1-Antagonists
| Compound | Target | Ki (nM) | Reference |
| Naftopidil | α1-Adrenoceptor (prostate) | 11.6 | [7] |
| Naftopidil | α2-Adrenoceptor (prostate) | 70.0 | [7] |
| Prazosin | α1-Adrenoceptor (prostate) | ~1 | [7] |
| Terazosin | α1-Adrenoceptor (prostate) | ~10 | [7] |
| Bunazosin | α1-Adrenoceptor (prostate) | ~2.5 | [7] |
The structure-activity relationship (SAR) of aryloxypropanolamine-based α-blockers highlights the importance of the secondary amine and the stereochemistry of the hydroxyl-bearing carbon for optimal receptor affinity.[8][9]
Anticancer Activity
Emerging research has highlighted the potential of Naftopidil and its analogs as anticancer agents. These compounds have demonstrated cytostatic and cytotoxic effects in various cancer cell lines, often through mechanisms independent of α1-adrenergic receptor blockade.[10]
Table 2: In Vitro Anticancer Activity of Naftopidil
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | ~20 | [10] |
| PC-3 | Prostate Cancer | ~30 | [10] |
| NCI-H28 | Mesothelioma | >50 (cytotoxic) | [10] |
| NCI-H2052 | Mesothelioma | >50 (cytotoxic) | [10] |
| NCI-2452 | Mesothelioma | >50 (cytotoxic) | [10] |
| MSTO-211H | Mesothelioma | >50 (cytotoxic) | [10] |
The development of Naftopidil analogs has been pursued to enhance their anticancer potency.[10]
Serotonin Transporter (SERT) Inhibition
The this compound scaffold has also been explored for its potential as a selective serotonin reuptake inhibitor (SSRI). While specific compounds and their activities are still under investigation, the structural similarity to known SERT inhibitors suggests this is a promising area for future drug development.
Pharmacokinetics
The pharmacokinetic profile of Naftopidil has been studied in both preclinical and clinical settings.
Table 3: Pharmacokinetic Parameters of Naftopidil in Humans (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~17% | [11] |
| Tmax | - | - |
| Cmax | - | - |
| Half-life (t1/2) | 5.4 ± 3.2 hours | [11] |
The relatively low oral bioavailability suggests a significant first-pass metabolism.[11]
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
The antagonism of α1-adrenergic receptors by compounds derived from this compound, such as Naftopidil, blocks the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine. This leads to smooth muscle relaxation.
Experimental Workflow for Drug Discovery
The journey from a core building block like this compound to a clinical candidate involves a systematic and multi-stage process.
Conclusion
This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives, ranging from α1-adrenergic receptor antagonism to potential anticancer and CNS effects, underscore its importance. This technical guide provides a foundational understanding of this key building block, offering valuable insights for the design and synthesis of next-generation therapeutics. Further exploration of the structure-activity relationships of novel derivatives is warranted to fully exploit the therapeutic potential of this versatile molecular framework.
References
- 1. This compound | 24781-50-8 [sigmaaldrich.com]
- 2. This compound | 24781-50-8 [amp.chemicalbook.com]
- 3. This compound | 24781-50-8 | Benchchem [benchchem.com]
- 4. N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | Sigma-Aldrich [sigmaaldrich.cn]
- 5. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 6. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 7. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3-(Naphthalen-1-yl)propan-1-amine is a primary amine featuring a naphthalene moiety connected to a propyl amine chain. This structural motif serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. The lipophilic naphthalene group and the reactive primary amine provide opportunities for diverse chemical modifications, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of this compound and its key derivatives, with a focus on their therapeutic potential.
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. The most common methods include reductive amination and multi-component reactions.
Synthetic Methodologies
Reductive Amination: A direct and widely used method for the synthesis of this compound involves the reductive amination of 3-(naphthalen-1-yl)propanal.[1] In this two-step, one-pot process, the aldehyde precursor reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reducing agent for this transformation due to its selectivity for imines over aldehydes.[1]
Another approach involves the Friedel-Crafts acylation of naphthalene. The resulting acylnaphthalene can then be subjected to a series of reductions and functional group manipulations to yield the target propanamine.
Mannich-type Reactions: While not a direct synthesis of the core molecule, Mannich-type reactions are utilized to synthesize precursors and analogs. For instance, the reaction of 1-acetylnaphthalene, paraformaldehyde, and dimethylamine hydrochloride in refluxing ethanol yields 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, a key intermediate for further derivatization.[1][2]
Experimental Protocols
General Procedure for Reductive Amination of 3-(Naphthalen-1-yl)propanal: To a solution of 3-(naphthalen-1-yl)propanal in methanol, an excess of ammonia in methanol is added. The mixture is stirred at room temperature for a specified period to allow for imine formation. Sodium cyanoborohydride is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as column chromatography, to yield this compound.
General Procedure for the Synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (Precursor): A mixture of 1-acetylnaphthalene (0.15 mol), dimethylamine hydrochloride (0.19 mol), and paraformaldehyde (0.08 mol) is prepared in 95% ethanol (40 mL).[2] A catalytic amount of concentrated hydrochloric acid (0.3 mL) is added, and the mixture is refluxed for 2 hours.[2] The reaction mixture is then cooled, and acetone (100 mL) is added while the solution is still warm.[2] The solution is cooled to room temperature and then chilled overnight in a refrigerator.[2] The resulting white solid precipitate is filtered and washed with acetone to afford 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride.[2]
Analytical Characterization
The structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound typically shows signals for the naphthalene ring protons in the aromatic region (δ 7.5-8.3 ppm) and the propyl amine chain protons in the aliphatic region (δ 2.6-3.1 ppm).[1]
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbons of the naphthalene ring and the three carbons of the propylamine side chain.[1]
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry of this compound often results in a prominent molecular ion peak (M⁺) at m/z 185.[1]
-
A characteristic fragmentation pattern involves the cleavage of the bond alpha to the amine group.[1]
-
For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show a peak for the protonated molecule [M+H]⁺ at an m/z of approximately 186.1.[1]
Biological Activities and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively investigated for a variety of therapeutic applications.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression and mutations of EGFR are implicated in the progression of various cancers.
Mechanism of Action: Naphthalene-based compounds have been designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. This disruption of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data for Anticancer Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienone derivatives | MDA-MB-231 | 0.03 - 0.26 | |
| Naphthalene-substituted triazole spirodienone derivatives | Hela | 0.07 - 0.72 | |
| Naphthalene-substituted triazole spirodienone derivatives | A549 | 0.08 - 2.00 | |
| 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivative | Colon cancer cell line | 0.5 | |
| 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivative | Liver cancer cell line | 0.7 |
Antimicrobial Activity
Various derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: The lipophilic nature of the naphthalene ring is thought to facilitate the penetration of these compounds through microbial cell membranes. The specific mechanisms of action can vary depending on the structural modifications of the derivatives.
Quantitative Data for Antimicrobial Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Amide-coupled naphthalene scaffolds | Escherichia coli | 12.5 - 100 | |
| Amide-coupled naphthalene scaffolds | Pseudomonas aeruginosa | 12.5 - 100 | |
| Amide-coupled naphthalene scaffolds | Staphylococcus aureus | 12.5 - 100 | |
| Amide-coupled naphthalene scaffolds | Streptococcus pyogenes | 12.5 - 100 | |
| 1,3,4-oxadiazole derivatives | Candida krusei | 64 |
Anti-inflammatory Activity
Naphthalene derivatives have also demonstrated potent anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators and signaling pathways.
Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. Some derivatives have been shown to suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Quantitative Data for Anti-inflammatory Derivatives:
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of lysozyme release | - | [3] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of L-type Ca²⁺ current | 0.8 | [3] |
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways.
EGFR Signaling Pathway
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthalene_Derivative [label="Naphthalene\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR; EGFR -> Grb2; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> PIP3 [label="PIP2"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation; Naphthalene_Derivative -> EGFR [arrowhead=tee, color="#EA4335", style=dashed]; }
Caption: EGFR signaling pathway and the inhibitory action of naphthalene derivatives.
NF-κB and MAPK Signaling Pathways
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; MKKs [label="MKKs", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKs [label="MAPKs\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nCytokines & Mediators\n(TNF-α, IL-6, iNOS, COX-2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthalene_Derivative [label="Naphthalene\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK; TAK1 -> MKKs; IKK -> IkB [label="inhibits"]; IkB -> NFkB [style=invis]; NFkB -> Inflammation [label="Nuclear\nTranslocation"]; MKKs -> MAPKs; MAPKs -> Inflammation; Naphthalene_Derivative -> IKK [arrowhead=tee, color="#EA4335", style=dashed]; Naphthalene_Derivative -> MKKs [arrowhead=tee, color="#EA4335", style=dashed]; }
Caption: NF-κB and MAPK inflammatory signaling pathways and points of inhibition by naphthalene derivatives.
Experimental Workflows
In Vitro Anticancer Activity Screening
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Culture Cancer Cell Lines\n(e.g., A549, MCF-7, HepG2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed Cells in 96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with Serial Dilutions of\nNaphthalene Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Perform MTT Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Measure Absorbance and\nCalculate IC₅₀ Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Cell_Culture; Cell_Culture -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_Assay; MTT_Assay -> Data_Analysis; Data_Analysis -> End; }
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Susceptibility Testing
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare Standardized\nBacterial/Fungal Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilution [label="Prepare Serial Dilutions of\nNaphthalene Derivatives in Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Inoculate Dilutions with\nMicrobial Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate at 37°C for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Determine_MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prepare_Inoculum; Start -> Serial_Dilution; Prepare_Inoculum -> Inoculation; Serial_Dilution -> Inoculation; Inoculation -> Incubation; Incubation -> Determine_MIC; Determine_MIC -> End; }
Caption: Workflow for antimicrobial susceptibility testing (MIC determination).
Conclusion
This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of the naphthalene-propanamine scaffold in medicinal chemistry. The ability to readily modify both the naphthalene ring and the amine functionality allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research in this area will likely focus on optimizing the lead compounds through structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for the development of new and effective treatments for a range of human diseases.
References
Methodological & Application
Synthesis of 3-(Naphthalen-1-yl)propan-1-amine via Reductive Amination: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(Naphthalen-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and materials science. The featured methodology is a one-pot reductive amination of 3-(naphthalen-1-yl)propanal with ammonia, utilizing the readily available and less hazardous reducing agent, sodium borohydride.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a direct and efficient route to primary, secondary, and tertiary amines.[1][2] This method involves the in situ formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction. In this application note, we detail a robust protocol for the synthesis of this compound, a key intermediate for various pharmaceutical and research applications. The described one-pot procedure is advantageous due to its operational simplicity and the use of sodium borohydride, a milder and safer alternative to more toxic reagents like sodium cyanoborohydride.[2][3]
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, 3-(naphthalen-1-yl)propanal reacts with ammonia to form an intermediate imine. This imine is then reduced in situ by sodium borohydride to yield the target primary amine, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via reductive amination.
| Parameter | Value |
| Starting Material | 3-(Naphthalen-1-yl)propanal |
| Reagents | Ammonia, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Yield | ~85% (Reported for similar systems) |
| Purification Method | Column Chromatography |
Note: The yield is an approximation based on typical reductive amination reactions of aromatic aldehydes and may vary depending on specific experimental conditions.
Experimental Protocol
This protocol details the one-pot synthesis of this compound from 3-(naphthalen-1-yl)propanal.
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia solution (7 N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Triethylamine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(naphthalen-1-yl)propanal (1.0 eq).
-
Ammonia Addition: Dissolve the aldehyde in methanol and cool the solution to 0 °C in an ice bath. To this stirred solution, add a 7 N solution of ammonia in methanol (10-15 eq) dropwise.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the column.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or solid.
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons in the aromatic region (δ 7.3-8.2 ppm) and the propyl chain protons in the aliphatic region (δ 1.8-3.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the carbon atoms of the naphthalene ring and the propyl chain.
-
IR Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the primary amine group in the region of 3300-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (185.26 g/mol ).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound via a one-pot reductive amination. The use of sodium borohydride offers a safer and more environmentally benign approach compared to other reducing agents. The outlined procedure, from reaction setup to purification and characterization, is designed to be a valuable resource for researchers in drug discovery and chemical synthesis.
References
Application Notes: Synthesis of 3-(Naphthalen-1-yl)propan-1-amine via Friedel-Crafts Acylation
Introduction
3-(Naphthalen-1-yl)propan-1-amine is a valuable chemical intermediate in the synthesis of various organic compounds.[1] One of the key synthetic routes to this and analogous arylalkylamines involves the initial formation of a carbon-carbon bond on the aromatic naphthalene ring through a Friedel-Crafts acylation reaction. This is followed by subsequent reduction and functional group transformations to yield the desired primary amine. The Haworth synthesis provides a classic example of this strategy, commencing with the acylation of naphthalene.[2][3][4]
Synthesis Strategy
The protocol outlined here focuses on the initial and critical Friedel-Crafts acylation of naphthalene with succinic anhydride. This reaction forms 4-(naphthalen-1-yl)-4-oxobutanoic acid, which serves as a key intermediate. The regioselectivity of the acylation, favoring the 1-position (α-substitution) over the 2-position (β-substitution), is influenced by both steric and electronic factors of the naphthalene ring system, as well as reaction conditions.[1][5][6] Following the acylation, a Clemmensen reduction is typically employed to reduce the ketone to an alkane, yielding 4-(naphthalen-1-yl)butanoic acid. Further synthetic modifications are then required to convert the butanoic acid derivative to the target propan-1-amine.
Alternative, more environmentally friendly approaches to Friedel-Crafts acylations include solvent-free mechanochemical methods, which have shown improved yields in some cases compared to traditional solution-phase reactions.[7][8]
Experimental Protocols
1. Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
This protocol is adapted from the first step of the Haworth synthesis.[2][9]
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium carbonate solution
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve naphthalene and succinic anhydride in nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while stirring. Ensure the temperature is kept low during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture under reflux for a specified time (see table below).
-
Cool the reaction mixture and pour it onto crushed ice containing concentrated hydrochloric acid.
-
Perform a steam distillation to remove the nitrobenzene solvent.
-
The resulting solid, 4-(naphthalen-1-yl)-4-oxobutanoic acid, is collected by vacuum filtration.
-
Wash the crude product with cold water and then with a dilute HCl solution.
-
Recrystallize the product from a suitable solvent, such as acetic acid, to obtain the purified product.[9]
2. Clemmensen Reduction of 4-(Naphthalen-1-yl)-4-oxobutanoic Acid
This protocol describes the reduction of the ketone intermediate.[2]
Materials:
-
4-(Naphthalen-1-yl)-4-oxobutanoic acid
-
Amalgamated zinc (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (optional, as a co-solvent)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercuric chloride.
-
In a round-bottom flask, place the amalgamated zinc, 4-(naphthalen-1-yl)-4-oxobutanoic acid, and concentrated hydrochloric acid. Toluene can be added to improve solubility.
-
Heat the mixture under reflux with vigorous stirring. Additional portions of HCl may be required during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the aqueous layer and extract it with a suitable organic solvent (e.g., ether or toluene).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-(naphthalen-1-yl)butanoic acid.
Data Presentation
Table 1: Reaction Conditions for Friedel-Crafts Acylation of Naphthalene
| Parameter | Condition | Notes | Reference |
| Acylating Agent | Succinic anhydride | Common reagent for introducing a four-carbon chain. | [2][9] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Standard Lewis acid for Friedel-Crafts reactions. | [2][10] |
| Solvent | Nitrobenzene or Carbon Disulfide | The choice of solvent can influence the regioselectivity. | [9][10] |
| Temperature | Room temperature to reflux | Reaction temperature can affect the isomer distribution. | [9] |
| Product | 4-(naphthalen-1-yl)-4-oxobutanoic acid | Primarily the α-substitution product under kinetic control. | [5] |
Table 2: Summary of a Related Mannich-type Reaction for Propanone Synthesis
While not a direct synthesis of the target amine, this provides data on a related reaction for building a three-carbon chain on a naphthalene ring.
| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 1-Acetylnaphthalene, Paraformaldehyde, Dimethylamine Hydrochloride | Conc. HCl (catalytic) | Ethanol | Reflux, 2h | 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride | 69% | [11] |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of 4-(Naphthalen-1-yl)butanoic Acid
Caption: Synthetic pathway from naphthalene to 4-(naphthalen-1-yl)butanoic acid.
Diagram 2: Logical Relationship for Further Synthesis
Caption: Conceptual steps to convert the intermediate to the final product.
References
- 1. This compound | 24781-50-8 | Benchchem [benchchem.com]
- 2. Method of preparation of Phenanthrene - Pharmacareerinsider [pharmacareerinsider.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. myttex.net [myttex.net]
- 11. 3-(dimethylamino)-1-(naphthalen-5-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 3-(Naphthalen-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds using 3-(Naphthalen-1-yl)propan-1-amine as a key building block. The naphthalene moiety is a versatile scaffold in medicinal chemistry, known to impart a range of biological activities to molecules, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] By incorporating this privileged structure into various heterocyclic systems, it is possible to generate new chemical entities with significant therapeutic potential.
This document outlines synthetic strategies for the preparation of novel naphthalene-containing dihydropyrimidines, quinolines, and imidazoles. While direct literature for these specific syntheses using this compound is not available, the provided protocols are adapted from well-established synthetic methodologies for analogous primary amines.
Synthesis of a Novel N-(3-(Naphthalen-1-yl)propyl)-dihydropyrimidine Derivative via a Biginelli-type Reaction
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones.[8][9] A modification of this reaction using a primary amine, an aldehyde, and a β-ketoester allows for the synthesis of N-substituted dihydropyrimidines. These compounds are of significant interest due to their potential as calcium channel blockers, antihypertensive agents, and anticancer agents.[5][10]
Experimental Protocol:
A mixture of this compound (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) is heated in the presence of a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) in a suitable solvent (e.g., acetonitrile) at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-(3-(naphthalen-1-yl)propyl)-dihydropyrimidine derivative.
Table 1: Representative Quantitative Data for Biginelli-type Reactions
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | Acetonitrile | 18 | 85 | Adapted from[10] |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Cu(OTf)₂ | Ethanol | 24 | 78 | Adapted from[10] |
| 3 | 4-Methoxybenzaldehyde | Ethyl benzoylacetate | InCl₃ | THF | 16 | 90 | Adapted from[10] |
Logical Workflow for Biginelli-type Synthesis:
Caption: Workflow for the synthesis of N-(3-(Naphthalen-1-yl)propyl)-dihydropyrimidines.
Synthesis of a Novel Tetrahydro-[11][12]naphthyridine Derivative via a Skraup-type Reaction
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1][11][12][13][14] By using this compound, a tetrahydro-[15]naphthyridine derivative can be synthesized, which are known to possess antimicrobial and anticancer activities.[8][16]
Experimental Protocol:
A mixture of this compound (1.0 mmol), glycerol (3.0 mmol), and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid, 1.2 mmol) is carefully added to concentrated sulfuric acid (5.0 mL) with cooling. The mixture is then heated to 130-140 °C for 4-6 hours. After cooling, the reaction mixture is poured onto ice and neutralized with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the tetrahydro-[15]naphthyridine derivative.
Table 2: Representative Quantitative Data for Skraup-type Reactions
| Entry | Aromatic Amine | Oxidizing Agent | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Nitrobenzene | H₂SO₄ | 130-140 | 5 | 75 | Adapted from[12] |
| 2 | p-Toluidine | Arsenic Acid | H₂SO₄ | 135 | 4 | 82 | Adapted from[13] |
| 3 | m-Chloroaniline | Nitrobenzene | H₂SO₄ | 140 | 6 | 68 | Adapted from[11] |
Logical Workflow for Skraup-type Synthesis:
Caption: Workflow for the synthesis of Tetrahydro-[15]naphthyridine derivatives.
Synthesis of a Novel N-(3-(Naphthalen-1-yl)propyl)-imidazole Derivative
Imidazoles are a class of heterocycles with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[5][13][17][18][19][20][21][22][23][24][25] A common method for their synthesis involves the reaction of a primary amine with an α-haloketone and a source of ammonia or an aldehyde.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) in a suitable solvent (e.g., ethanol or DMF), a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) is added. The mixture is stirred at room temperature or heated to reflux for 4-8 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to give the N-substituted imidazole derivative.
Table 3: Representative Quantitative Data for Imidazole Synthesis
| Entry | α-Haloketone | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Triethylamine | Ethanol | Reflux | 6 | 75 | Adapted from[19] |
| 2 | 2-Chloro-1-phenylethanone | K₂CO₃ | DMF | 80 °C | 4 | 82 | Adapted from[19] |
| 3 | 3-Bromopentan-2,4-dione | NaHCO₃ | Acetonitrile | Reflux | 8 | 65 | Adapted from[19] |
Logical Workflow for Imidazole Synthesis:
Caption: Workflow for the synthesis of N-(3-(Naphthalen-1-yl)propyl)-imidazoles.
Potential Signaling Pathway Modulation
Naphthalene-containing heterocyclic compounds have been shown to interact with various biological targets, leading to the modulation of key signaling pathways implicated in disease. For instance, certain quinoline derivatives are known to inhibit topoisomerase, an enzyme crucial for DNA replication in cancer cells. Imidazole-based compounds can act as inhibitors of enzymes like p38 MAP kinase, which is involved in inflammatory responses.
Illustrative Signaling Pathway:
Caption: Potential inhibition of a cancer cell signaling pathway by a synthesized compound.
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety considerations. The potential biological activities mentioned are based on existing literature for related compounds and require experimental validation for the newly synthesized molecules.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. iipseries.org [iipseries.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazole synthesis [organic-chemistry.org]
- 21. Azoles containing naphthalene with activity against Gram-positive bacteria: in vitro studies and in silico predictions for flavohemoglobin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. baranlab.org [baranlab.org]
- 24. youtube.com [youtube.com]
- 25. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Naphthalen-1-yl)propan-1-amine Derivatives in Neuroscience Research: A Focus on Serotonin-Norepinephrine Reuptake Inhibition
Abstract
While direct neuroscience research on 3-(Naphthalen-1-yl)propan-1-amine is limited, its core structure is integral to compounds with significant activity at neuronal targets. This document focuses on a well-characterized derivative, Duloxetine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), to illustrate the application of the naphthalen-propan-amine scaffold in neuroscience. Duloxetine serves as a prime example for studying mood disorders, neuropathic pain, and the modulation of monoaminergic systems. This application note provides an overview of its mechanism of action, key quantitative data, and detailed protocols for in vitro assays relevant to its characterization.
Introduction: The Naphthalen-Propan-Amine Scaffold in Neuroscience
The naphthalen-propan-amine scaffold is a key pharmacophore in the design of centrally acting agents. The naphthalene group, a bicyclic aromatic system, provides a rigid and lipophilic anchor for receptor and transporter interactions. The flexible propan-amine side chain allows for optimal positioning of the amine group to interact with key residues in neurotransmitter transporters.
Due to a lack of extensive research on this compound, this document will use Duloxetine ((S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) as a representative compound. Duloxetine is a widely used antidepressant and analgesic that exemplifies the therapeutic potential of this chemical class. Its mechanism of action involves the potent and relatively balanced inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2]
Mechanism of Action: Dual Reuptake Inhibition
Duloxetine exerts its therapeutic effects by binding to SERT and NET, blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron.[1][2] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling. This dual action is believed to be crucial for its efficacy in treating not only depression but also conditions involving neuropathic pain.[1] The elevated levels of 5-HT and NE in descending pain pathways in the spinal cord are thought to contribute to its analgesic properties.
Figure 1: Mechanism of action of Duloxetine as an SNRI.
Quantitative Data: Transporter Binding Affinity and Potency
The affinity and potency of Duloxetine for human serotonin and norepinephrine transporters have been well-characterized in vitro. This data is crucial for understanding its pharmacological profile and for designing experiments to investigate its effects.
| Compound | Target | Assay Type | Value | Unit | Reference |
| Duloxetine | Human SERT | Radioligand Binding (Ki) | 0.8 | nM | [1] |
| Duloxetine | Human NET | Radioligand Binding (Ki) | 7.5 | nM | [1] |
| Duloxetine | Human SERT | Ex vivo Reuptake Inhibition (EC50) | 44.5 | nM | [2] |
| Duloxetine | Human NET | Ex vivo Reuptake Inhibition (EC50) | 116 | nM | [2] |
Table 1: In Vitro Binding Affinity and Potency of Duloxetine.
Experimental Protocols
The following protocols are standard methods for characterizing the interaction of compounds like Duloxetine with serotonin and norepinephrine transporters.
Radioligand Binding Assay for SERT and NET
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.
References
- 1. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 3-(naphthalen-1-yl)propan-1-amine derivatives as potential antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Naphthalene-containing compounds have been identified as a promising class of antimicrobials with a broad spectrum of activity.[1][2][3][4][5] Derivatives of this compound, in particular, have demonstrated noteworthy antibacterial and antifungal properties, making them attractive candidates for further investigation and development.[6][7]
The core structure, featuring a naphthalene ring linked to a propanamine side chain, offers a versatile scaffold for chemical modification to enhance antimicrobial potency and selectivity.[1] This document outlines the synthesis of various derivatives and the methodologies to assess their efficacy against a range of clinically relevant microorganisms.
Antimicrobial Activity
Derivatives of this compound and its amide analogues have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
Data Presentation
The following tables summarize the reported MIC values for various N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to the target amine compounds and indicative of their potential antimicrobial activity.
Table 1: Antibacterial Activity of N-(Naphthalen-1-yl)propanamide Derivatives (MIC in µg/mL)
| Compound ID | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Enterococcus faecalis | Bacillus subtilis | Staphylococcus aureus |
| 4f | < 0.97 | - | - | - | - | - |
| 4i | < 0.97 | - | - | - | - | - |
| 2c | - | - | - | - | - | Active |
| 2e | - | - | - | - | - | Active |
| 2f | - | - | - | - | - | Active |
| 2b | - | - | - | - | - | - |
Data sourced from a study on N-(naphthalen-1-yl)propanamide derivatives.[6] '-' indicates data not reported. "Active" indicates reported activity without specific MIC values.[6]
Table 2: Antifungal Activity of N-(Naphthalen-1-yl)propanamide Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Candida krusei | Candida parapsilosis | Candida glabrata |
| 4f | - | 1.95 | - | - |
| 4i | - | 1.95 | - | - |
| 2a | Active | Active | Active | Active |
| 2b | Active | Active | Active | Active |
| 2c | Active | Active | Active | Active |
| 2e | Active | Active | Active | Active |
Data sourced from a study on N-(naphthalen-1-yl)propanamide derivatives.[6] '-' indicates data not reported. "Active" indicates reported antifungal activity against at least one fungal species.[6]
Experimental Protocols
Synthesis of this compound Derivatives
A common and direct route for the synthesis of the parent compound, this compound, is through the reductive amination of 3-(naphthalen-1-yl)propanal.[1] Derivatives can then be prepared by N-alkylation or N-acylation of the primary amine.
Protocol 1: Synthesis of this compound
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia (solution in methanol, e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(naphthalen-1-yl)propanal (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, excess) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Adjust the pH of the aqueous residue to ~2 with dilute HCl.
-
Wash the acidic aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer to pH ~12 with a concentrated NaOH solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives can be determined using standard methods such as broth microdilution or agar disk diffusion, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized compounds
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI) directly in the 96-well plates to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader.
Visualizations
Synthesis and Screening Workflow
References
- 1. This compound | 24781-50-8 | Benchchem [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apec.org [apec.org]
Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(Naphthalen-1-yl)propan-1-amine in various matrices, including pharmaceutical formulations and biological samples. The protocols are designed to be adaptable for research, quality control, and drug development purposes.
Introduction
This compound is a primary amine containing a naphthalene moiety. This structural feature imparts inherent ultraviolet (UV) absorbance and fluorescence properties, making it amenable to detection by common chromatographic techniques. The primary analytical methods for its quantification are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). RP-HPLC is often the method of choice for routine analysis due to its robustness and simplicity[1].
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Fluorescence Detection: This is a widely applicable and robust method for the quantification of aromatic compounds. The naphthalene group in the analyte allows for sensitive detection without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high selectivity and sensitivity and is particularly useful for complex matrices or when structural confirmation is required. Derivatization may be employed to improve chromatographic performance.
The following sections provide detailed protocols and performance data for each method.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be expected from the described analytical methods. These values are based on established methods for similar aromatic amines and should be validated for specific applications.
Table 1: RP-HPLC Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification by Reversed-Phase HPLC with UV/Fluorescence Detection
This protocol describes a general method for the quantification of this compound using RP-HPLC.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Phosphate buffer components (if required for pH control)
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 280 nm (based on the naphthalene chromophore)
-
Fluorescence: Excitation at 280 nm, Emission at 340 nm
-
4. Sample Preparation
-
Pharmaceutical Formulations:
-
Accurately weigh and transfer a portion of the formulation equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Samples (e.g., Plasma, Urine):
-
To 1 mL of the biological sample, add a suitable internal standard.
-
Perform a protein precipitation by adding 3 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
5. Calibration and Quantification
-
Prepare a stock solution of the reference standard in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject the calibration standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
References
Application Notes and Protocols for the Purification of 3-(Naphthalen-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(Naphthalen-1-yl)propan-1-amine, a key intermediate in the synthesis of various biologically active molecules. The following sections outline established purification techniques, including column chromatography, recrystallization, and vacuum distillation, providing structured methodologies and guidance for achieving high purity of the target compound.
Introduction
This compound is a primary arylalkylamine whose purity is critical for subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients. Synthetic routes to this compound, such as the Friedel-Crafts acylation followed by reduction or reductive amination, can often yield byproducts, including di-alkylated species, which necessitate efficient purification.[1] This document outlines the primary methods for the purification of this amine.
Purification Techniques
The choice of purification method will depend on the nature of the impurities, the scale of the purification, and the desired final purity. Below are protocols for the most common and effective techniques.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities. Due to the basic nature of the amine, which can lead to poor separation and tailing on standard silica gel, modifications to the stationary or mobile phase are typically required.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection:
-
Option A: Triethylamine-Treated Silica Gel: Prepare a slurry of silica gel in the chosen mobile phase and add 1-2% triethylamine (v/v). This neutralizes the acidic sites on the silica gel, preventing irreversible adsorption and peak tailing of the amine.
-
Option B: Amine-Functionalized Silica Gel: Commercially available amine-functionalized silica can be used directly and often provides excellent separation of basic compounds without the need for mobile phase additives.
-
Option C: Cyanopropyl-Bonded Phase Silica: This stationary phase offers a different selectivity and can be effective for the purification of aromatic amines.
-
-
Mobile Phase Selection and Elution:
-
A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity.
-
Common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, and hexane/isopropanol.
-
If using standard or triethylamine-treated silica, the addition of 0.1-1% triethylamine to the mobile phase throughout the purification is recommended to maintain a basic environment.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimum amount of the initial mobile phase solvent (e.g., dichloromethane or hexane).
-
Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Table 1: Column Chromatography Parameters
| Parameter | Recommended Options | Notes |
| Stationary Phase | Silica gel (treated with triethylamine), Amine-functionalized silica, Cyanopropyl-bonded silica | Selection depends on the specific impurities and available resources. |
| Mobile Phase | Hexane/Ethyl Acetate + 0.5% Triethylamine, Dichloromethane/Methanol + 0.5% Triethylamine, Hexane/Isopropanol | The gradient will need to be optimized based on TLC analysis. |
| Elution Profile | Gradient elution from low to high polarity | A typical gradient might be 0-50% Ethyl Acetate in Hexane. |
A general workflow for the purification of this compound is depicted below.
Caption: Purification workflow for this compound.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For a related naphthalenol derivative, a mixture of methanol and water has been used successfully.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude this compound in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as methanol/water or ethanol/water) at room temperature and at their boiling points.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Table 2: Potential Recrystallization Solvents
| Solvent/Mixture | Rationale |
| Methanol/Water | Polarity can be finely tuned for optimal crystallization. |
| Ethanol/Water | Similar to methanol/water, another common choice for amines. |
| Isopropanol | A single solvent that may provide the required solubility profile. |
| Ethyl Acetate/Hexane | A two-solvent system for compounds soluble in the more polar solvent. |
Vacuum Distillation
For liquid this compound or if other purification methods are not suitable, high vacuum distillation can be an effective purification technique. This method is particularly useful for separating the desired amine from non-volatile impurities or compounds with significantly different boiling points. A related compound, N-methyl-1-naphthalenemethanamine, has been purified using high vacuum distillation.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use a short-path distillation head for high-boiling compounds to minimize losses.
-
Connect the apparatus to a vacuum pump capable of reaching the required pressure.
-
-
Distillation:
-
Place the crude amine in the distillation flask with a magnetic stir bar.
-
Slowly apply the vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
-
Product Collection:
-
Carefully release the vacuum and collect the purified liquid product.
-
Table 3: Distillation Parameters (Theoretical)
| Parameter | Value | Notes |
| Boiling Point | ~329 °C at 760 mmHg (Predicted) | The actual boiling point will be significantly lower under vacuum. |
| Pressure | High Vacuum (<1 mmHg) | Necessary to lower the boiling point and prevent decomposition. |
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier such as trifluoroacetic acid (TFA) or triethylamine (TEA) can be used to determine the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified product.
The relationship between the purification techniques and subsequent analysis is illustrated below.
Caption: Purification methods leading to the final product analysis.
Quantitative Data
References
experimental setup for scaling up 3-(Naphthalen-1-yl)propan-1-amine synthesis
Application Note & Protocol
Topic: Experimental Setup for Scaling-Up the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key building block in medicinal chemistry and materials science. As the demand for this intermediate grows, robust and scalable synthesis methods are crucial. This document provides a detailed protocol for the synthesis of this compound via a reductive amination pathway, optimized for scale-up from laboratory (gram) to pilot plant (kilogram) quantities. The protocol emphasizes safety, efficiency, and product purity, utilizing readily available starting materials and standard chemical processing equipment.
Introduction
Arylalkylamines are a vital class of organic compounds that serve as crucial intermediates in the synthesis of complex molecular architectures.[1] The naphthalene moiety, with its extended aromatic system, imparts unique physicochemical properties to its derivatives, making them valuable in drug discovery and materials research.[1]
The synthesis of this compound can be approached through several routes. However, for large-scale production, reductive amination of the corresponding aldehyde, 3-(naphthalen-1-yl)propanal, stands out as the most direct and efficient method.[1] This pathway involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. This method is favored for its operational simplicity and avoidance of harsh reagents often associated with other synthetic strategies, such as those involving nitration/reduction or nitrile chemistry which can present challenges with byproduct formation.[1]
This application note details a scalable protocol using two effective reduction methods: catalytic hydrogenation and a metal hydride-based reduction.
Synthesis Pathway Overview
The selected synthetic route is a one-pot reductive amination of 3-(naphthalen-1-yl)propanal.
Caption: Reductive amination pathway for the target compound.
Experimental Protocols
Two primary protocols are presented for the reduction step, allowing flexibility based on available equipment and scale.
Protocol 1: Catalytic Hydrogenation (Preferred for >1 kg scale)
This method is highly atom-economical and avoids stoichiometric metal waste, making it ideal for large-scale production.
Materials & Equipment:
-
Reactants: 3-(Naphthalen-1-yl)propanal, Anhydrous Ammonia (gas or solution in alcohol), Palladium on Carbon (5-10% Pd/C, 50% wet), Methanol (MeOH).
-
Equipment: Jacketed glass or stainless steel reactor equipped with overhead stirring, temperature probe, gas inlet/outlet, and pressure gauge (Parr-type hydrogenator or equivalent).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen gas.
-
Charging: To the reactor, add 3-(Naphthalen-1-yl)propanal and Methanol. Seal the reactor.
-
Ammonia Addition: Cool the solution to 0-5 °C and slowly introduce anhydrous ammonia until saturation is reached. Alternatively, use a 7N solution of ammonia in methanol.
-
Catalyst Addition: Under a positive nitrogen flow, carefully add the 5% Pd/C catalyst slurry.
-
Hydrogenation: Seal the reactor, purge with nitrogen three times, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (see table below).
-
Reaction: Heat the mixture to the target temperature and stir vigorously. Monitor the reaction progress by hydrogen uptake and/or TLC/LC-MS analysis.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after use.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The amine can be purified by vacuum distillation or by salt formation (e.g., with HCl in ether/isopropanol) followed by crystallization.
Protocol 2: Sodium Borohydride Reduction (Suitable for <1 kg scale)
This method uses a chemical reducing agent and is often more convenient for smaller laboratory-scale synthesis.
Materials & Equipment:
-
Reactants: 3-(Naphthalen-1-yl)propanal, Ammonium Acetate or Ammonia in Methanol, Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring, temperature probe, and addition funnel.
Procedure:
-
Reactor Setup: Set up a clean, dry reactor under a nitrogen atmosphere.
-
Charging: Add 3-(Naphthalen-1-yl)propanal, Methanol, and the ammonia source (e.g., ammonium acetate).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the mixture to 0-10 °C. In a separate flask, prepare a solution or slurry of Sodium Borohydride in a small amount of methanol. Add the NaBH₄ solution portion-wise to the reaction mixture, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by TLC/LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to destroy excess borohydride.
-
Extraction: Adjust the pH of the aqueous solution to >10 with 50% NaOH solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Data Presentation: Scale-Up Parameters
The following tables provide representative quantitative data for scaling the synthesis.
Table 1: Reagent Quantities and Ratios
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) | Molar Eq. (Rel. to Aldehyde) |
|---|---|---|---|
| 3-(Naphthalen-1-yl)propanal | 10.0 g | 1.00 kg | 1.0 |
| Protocol 1 (Hydrogenation) | |||
| Methanol | 100 mL | 10 L | ~10 vol |
| 5% Pd/C (50% wet) | 0.5 - 1.0 g | 50 - 100 g | 2.5 - 5% w/w (dry basis) |
| Ammonia | Saturate | Saturate | >10 eq |
| Protocol 2 (NaBH₄) | |||
| Methanol | 100 mL | 10 L | ~10 vol |
| Ammonium Acetate | 41.8 g | 4.18 kg | 10.0 |
| Sodium Borohydride (NaBH₄) | 3.1 g | 310 g | 1.5 |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Protocol 1 (Hydrogenation) | Protocol 2 (NaBH₄) |
|---|---|---|
| Temperature | 25 - 50 °C | 0 - 25 °C |
| Pressure (Hydrogen) | 50 - 100 psi (3.4 - 6.8 bar) | N/A |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Typical Yield | 85 - 95% | 75 - 85% |
| Typical Purity (Crude) | >90% | >85% |
| Purification Method | Vacuum Distillation / Salt Crystallization | Vacuum Distillation |
Experimental Workflow Visualization
The overall process from starting materials to the final, purified product is outlined below.
Caption: General experimental workflow for scale-up synthesis.
Safety Precautions
-
Hydrogenation: Operations involving hydrogen gas under pressure should be conducted behind a blast shield in a well-ventilated area. Palladium on carbon is pyrophoric upon exposure to air, especially when dry; handle as a wet paste and never allow it to dry.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quenching should be performed slowly and with adequate cooling.
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. All manipulations should be performed in a fume hood.
-
General: All procedures should be carried out by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
References
Application Notes: Functionalization of the Naphthalene Ring in 3-(Naphthalen-1-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Naphthalen-1-yl)propan-1-amine is a valuable scaffold in medicinal chemistry and materials science. The naphthalene moiety offers a large, lipophilic surface area that can be tailored to modulate pharmacological activity, solubility, and electronic properties. Functionalization of the aromatic naphthalene ring is a key strategy for developing novel derivatives with enhanced or specific functionalities. This document outlines the primary strategies, protocols, and expected outcomes for the regioselective functionalization of this compound.
The 1-propylamine substituent is an activating group, meaning it increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack than naphthalene itself. This group directs incoming electrophiles primarily to the C4 (ortho) and C5 (peri) positions of the naphthalene core. However, the primary amine is reactive under many conditions and typically requires a protection strategy prior to ring functionalization.
Strategy 1: Direct Electrophilic Aromatic Substitution (EAS)
Direct functionalization via EAS is the most straightforward approach to introduce substituents like nitro (-NO₂) or halogen (-Br, -Cl) groups onto the naphthalene ring. Due to the activating nature of the 1-alkyl substituent, these reactions proceed readily.
Regioselectivity: The substitution pattern is governed by the kinetic and thermodynamic stability of the carbocation intermediate (arenium ion).
-
Kinetic Control: Attack at the C4 position is generally favored. The intermediate is stabilized by two resonance structures that preserve a complete benzene ring, leading to a lower activation energy.[1][2][3]
-
Thermodynamic Control: Under harsher conditions or with reversible reactions like sulfonation, the C2-substituted product can sometimes be favored, although C4-substitution remains common.
-
Substituent Effect: The 1-propylamine group directs electrophiles to the C4, C5, and C7 positions. Steric hindrance often disfavors the C2 position. The C4 and C5 positions are the most electronically activated and are the typical sites of reaction.
Amine Protection: The primary amine must be protected to prevent side reactions (e.g., N-nitration) and to avoid deactivation of the aromatic ring via protonation in acidic media. A tert-butoxycarbonyl (Boc) group is a common and effective choice.
Experimental Protocols: EAS
Protocol 1: Protection of the Amine Group (Boc-Protection)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, typically triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product, tert-butyl (3-(naphthalen-1-yl)propyl)carbamate, by flash column chromatography.
Protocol 2: Nitration of the Naphthalene Ring Safety Note: Handle concentrated acids with extreme care in a fume hood.
-
Substrate Preparation: Dissolve the Boc-protected amine (1.0 eq) in a solvent like acetic anhydride or dichloromethane at 0 °C.
-
Nitrating Agent: Slowly add a nitrating agent. A common choice is a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, 1.1 eq), pre-cooled to 0 °C.[4][5] The reaction is typically rapid.[6][7]
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes. Monitor the reaction progress using TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).
-
Neutralization & Wash: Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying & Concentration: Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the resulting nitro-naphthalene derivative by column chromatography or recrystallization. The major product is expected to be the 4-nitro derivative.
Strategy 2: Halogenation and Palladium-Catalyzed Cross-Coupling
This two-step strategy offers greater versatility for introducing a wide range of functional groups. First, a halogen (typically bromine) is installed via EAS. This aryl bromide then serves as a handle for various Pd-catalyzed cross-coupling reactions.
Experimental Protocols: Halogenation & Cross-Coupling
Protocol 3: Bromination of the Naphthalene Ring
-
Substrate Preparation: Dissolve Boc-protected this compound (1.0 eq) in a suitable solvent (e.g., DCM or CCl₄) and cool to 0 °C.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) or elemental bromine (Br₂, 1.05 eq) in the same solvent. Protect the reaction from light if using Br₂.
-
Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Workup: Quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) if Br₂ was used. Wash with water and brine.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.
-
Purification: Purify the crude product (predominantly the 4-bromo derivative) by flash chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling This protocol is used to form a new carbon-carbon bond.[8][9]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the 4-bromo-naphthalene derivative (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(OAc)₂ with a suitable phosphine ligand[10], and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture to 80-110 °C and stir for 6-24 hours until TLC or GC-MS indicates completion.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash & Dry: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final coupled product via flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination This protocol is used to form a new carbon-nitrogen bond.[11][12]
-
Reaction Setup: In a flame-dried flask or sealed tube under an inert atmosphere, combine the 4-bromo-naphthalene derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, XantPhos, 0.02-0.10 eq)[11][13], and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or Cs₂CO₃ (1.4-2.0 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 90-120 °C and stir for 12-24 hours.
-
Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash & Dry: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the arylated amine product by flash column chromatography.
Protocol 6: Final Deprotection (Boc Removal)
-
Dissolution: Dissolve the Boc-protected functionalized naphthalene in DCM or dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4M).
-
Reaction: Stir at room temperature for 1-3 hours.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in a small amount of water and basify with a base (e.g., NaOH or NaHCO₃ solution) to pH > 10.
-
Extraction: Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.
Data Presentation
Table 1: Regioselectivity and Yields for Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-propylaminonaphthalene | 80-95% | [4][6][7] |
| Bromination | NBS or Br₂ | 4-Bromo-1-propylaminonaphthalene | 85-98% | [1][14] |
| Acylation | RCOCl, AlCl₃ | 4-Acyl-1-propylaminonaphthalene | 70-90% |[1][3] |
Yields are estimates based on reactions with similar 1-alkylnaphthalene systems and assume prior protection of the amine group.
Table 2: Scope of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Biaryls, Styrenes | 75-95% | [8][10][15] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃/XantPhos or BINAP | Diaryl/Alkylaryl Amines | 65-90% | [11][13][16] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Aryl Alkynes | 70-95% | [17] |
| Heck | Alkenes | Pd(OAc)₂/P(o-tol)₃ | Aryl Alkenes | 60-85% | General |
Reactions are performed on the 4-bromo-naphthalene intermediate.
Visualizations
Caption: A general experimental workflow for the functionalization of this compound.
Caption: Preferred positions of attack for electrophiles on the 1-substituted naphthalene ring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. organic chemistry - Electrophilic aromatic substitution of napthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling [mdpi.com]
- 11. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of a 3-(Naphthalen-1-yl)propan-1-amine Library for the Identification of Novel Dopamine D2 Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-(naphthalen-1-yl)propan-1-amine scaffold is a promising starting point for the development of novel therapeutics targeting the central nervous system. Its structural resemblance to known pharmacophores suggests potential activity at various G protein-coupled receptors (GPCRs). The Dopamine D2 receptor (D2R), a key target in the treatment of psychosis, Parkinson's disease, and other neurological disorders, represents a high-value target for ligands based on this scaffold.[1][2]
This application note describes a comprehensive high-throughput screening (HTS) campaign to identify and characterize modulators of the human Dopamine D2 receptor from a proprietary library of this compound derivatives. The workflow encompasses library synthesis, a primary cell-based functional assay, and a secondary radioligand binding assay for hit confirmation and characterization.
Data Presentation
Library Summary
A focused library of 10,000 unique this compound derivatives was synthesized for this screening campaign. The library was designed to explore a range of physicochemical properties while maintaining the core scaffold.
| Parameter | Value |
| Number of Compounds | 10,000 |
| Core Scaffold | This compound |
| Purity (LC-MS) | >95% for all compounds |
| Molecular Weight Range | 300 - 550 Da |
| cLogP Range | 2.0 - 5.5 |
| Storage Format | 10 mM in DMSO |
| Plating Format | 384-well plates |
High-Throughput Screening Results Summary
The HTS campaign yielded a set of promising hits with significant and reproducible activity.
| Parameter | Value |
| Primary Assay Type | Cell-based Calcium Mobilization |
| Primary Hit Cutoff | >3 standard deviations from control |
| Primary Hit Rate | 0.85% |
| Number of Primary Hits | 85 |
| Confirmed Hits (Secondary Assay) | 25 |
| Confirmation Rate | 29.4% |
| Potency Range of Confirmed Hits (EC50/IC50) | 50 nM - 10 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound Library via Reductive Amination
This protocol outlines a general method for the parallel synthesis of a diverse library of this compound derivatives.
Materials:
-
3-(Naphthalen-1-yl)propanal
-
A diverse set of primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
96-well reaction blocks
Procedure:
-
To each well of a 96-well reaction block, add 1.0 equivalent of 3-(naphthalen-1-yl)propanal dissolved in DCE.
-
Add 1.2 equivalents of a unique amine to each well.
-
Allow the mixture to stir for 20 minutes at room temperature to facilitate imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride to each well.
-
Seal the reaction block and allow it to shake at room temperature for 18 hours.
-
Quench the reaction by adding 1M sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Purify the crude product using parallel HPLC to yield the final compounds.
-
Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
Protocol 2: Primary HTS - Cell-Based Calcium Mobilization Assay
This assay identifies compounds that modulate D2R activity by measuring changes in intracellular calcium levels.[3][4][5][6]
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor and a promiscuous G-protein (e.g., Gα16).
-
Assay medium: DMEM/F12, serum-free.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Dopamine (agonist control).
-
Haloperidol (antagonist control).
-
384-well black, clear-bottom assay plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-D2R cells into 384-well plates at a density of 20,000 cells per well in 40 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay medium. Aspirate the growth medium from the cell plate and add 20 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Addition: Transfer 200 nL of the library compounds (10 mM in DMSO) to the assay plate wells using a pin tool, resulting in a final concentration of 10 µM.
-
Measurement: Place the assay plate into the fluorescence imaging plate reader.
-
Agonist Mode: Monitor fluorescence for 10 seconds to establish a baseline, then add a solution of buffer. Continue to monitor fluorescence for an additional 120 seconds.
-
Antagonist Mode: Monitor fluorescence for 10 seconds, then add the library compound. After a 15-minute incubation, add an EC₈₀ concentration of dopamine and monitor fluorescence for 120 seconds.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Normalize the data to positive and negative controls (e.g., dopamine and buffer for agonist mode; haloperidol and DMSO for antagonist mode).
Protocol 3: Secondary Assay - Radioligand Binding Assay
This assay confirms the direct interaction of hit compounds with the D2R and determines their binding affinity (Ki).[1][7][8][9]
Materials:
-
Membrane preparation from cells expressing the human Dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Haloperidol (for non-specific binding determination).
-
96-well filter plates (GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, combine:
-
50 µL of binding buffer containing the hit compound at various concentrations.
-
50 µL of [³H]-Spiperone at a final concentration equal to its Kd (~0.5 nM).
-
100 µL of the D2R membrane preparation (10-20 µg of protein).
-
-
For non-specific binding, use a saturating concentration of haloperidol (e.g., 10 µM) instead of the hit compound.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the specific binding as a function of the compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Reductive Amination Synthesis Scheme.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells | HTS039RTA [merckmillipore.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChemiSCREEN Membrane Preparation Recombinant Human D2 Dopamine Receptor Human D2L GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
side product formation in the synthesis of 3-(Naphthalen-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Naphthalen-1-yl)propan-1-amine. The primary focus is on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported and direct method is the reductive amination of 3-(naphthalen-1-yl)propanal with ammonia. This one-pot reaction involves the in-situ formation of an imine intermediate, which is then reduced to the desired primary amine.[1]
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main side products of concern are:
-
3-(Naphthalen-1-yl)propan-1-ol: Formed from the reduction of the starting aldehyde, 3-(naphthalen-1-yl)propanal.
-
Di-[3-(naphthalen-1-yl)propyl]amine: A secondary amine resulting from the reaction of the initially formed primary amine with another molecule of the starting aldehyde, followed by reduction.
-
Di-alkylated byproducts: These can arise during the synthesis of the precursor, 3-(naphthalen-1-yl)propanal, via Friedel-Crafts acylation, potentially constituting up to 15% of the mixture.[1]
Q3: How can I monitor the progress of the reaction and detect the formation of side products?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material and, if available, the expected product and side products, you can track the consumption of the aldehyde and the formation of the amine. Staining with ninhydrin can help visualize the primary amine product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the reaction mixture.
Troubleshooting Guide: Side Product Formation
This guide addresses specific issues related to the formation of side products during the synthesis of this compound via reductive amination.
Issue 1: Significant formation of 3-(Naphthalen-1-yl)propan-1-ol
Cause: This side product arises from the direct reduction of the starting aldehyde, 3-(naphthalen-1-yl)propanal, by the reducing agent before it reacts with ammonia to form the imine. This is more likely to occur if the reducing agent is too reactive or if the imine formation is slow.
Solutions:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). | These reagents are known to selectively reduce the protonated imine intermediate much faster than the starting aldehyde, especially at a controlled pH.[1] |
| pH Control | Maintain a slightly acidic pH (around 6-7) during the reaction. | This pH range is a compromise that allows for efficient imine formation without significantly accelerating the reduction of the aldehyde. |
| Order of Addition | Premix the 3-(naphthalen-1-yl)propanal and ammonia in the solvent for a period before adding the reducing agent. | This allows for the formation of the imine intermediate, thereby increasing its concentration relative to the free aldehyde when the reducing agent is introduced. |
Experimental Protocols
Key Experiment: Reductive Amination of 3-(Naphthalen-1-yl)propanal
Objective: To synthesize this compound from 3-(naphthalen-1-yl)propanal and ammonia via reductive amination.
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(naphthalen-1-yl)propanal in methanol.
-
Ammonia Addition: Add a significant molar excess of ammonia solution (e.g., 10-20 equivalents) to the aldehyde solution.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Reducing Agent Addition: Cautiously add sodium cyanoborohydride in portions to the stirring solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol with a small amount of triethylamine) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by carefully adding aqueous HCl to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic impurities.
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Basify the aqueous layer with a concentrated NaOH solution to a pH > 12.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel. To prevent the amine from sticking to the silica, the eluent should be modified with a small amount of a basic modifier, such as triethylamine or ammonia in methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for alcohol side product formation.
References
optimizing reaction conditions for 3-(Naphthalen-1-yl)propan-1-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Naphthalen-1-yl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two primary and most effective methods for the synthesis of this compound are:
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Reductive Amination of 3-(Naphthalen-1-yl)propanal: This is often considered the most direct route, involving the reaction of the corresponding aldehyde with an amine source (e.g., ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[1][2]
-
Reduction of 3-(Naphthalen-1-yl)propanenitrile: This method involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine using a strong reducing agent or catalytic hydrogenation.[2]
Q2: What are the key starting materials for these synthetic routes?
-
For Reductive Amination : 3-(Naphthalen-1-yl)propanal and an ammonia source.
-
For Nitrile Reduction : 3-(Naphthalen-1-yl)propanenitrile.
Q3: What are the typical reducing agents used in these syntheses?
| Synthetic Route | Reducing Agent | Selectivity/Notes |
| Reductive Amination | Sodium cyanoborohydride (NaBH₃CN) | Selective for imines over aldehydes, minimizing aldehyde reduction.[1][3] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | A milder and often preferred alternative to NaBH₃CN.[3] | |
| Sodium borohydride (NaBH₄) | Can be used, but may also reduce the starting aldehyde.[3][4] | |
| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent for converting nitriles to primary amines.[2] |
| Catalytic Hydrogenation (H₂/Pd/C) | A common method for nitrile reduction.[2] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in Reductive Amination
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[5][6]- Pre-form the imine by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[1][7] |
| Reduction of Starting Aldehyde | - Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) which are less likely to reduce the aldehyde.[1][3] |
| Suboptimal Reaction Conditions | - Vary the reaction temperature. While many reductive aminations proceed at room temperature, gentle heating may be required.[5]- Adjust the stoichiometry. Using a slight excess of the amine source can help drive the reaction to completion.[1] |
| Moisture in the Reaction | - Although not always highly sensitive, ensure the use of dry solvents, especially when using moisture-sensitive reagents.[1] |
Problem 2: Formation of Side Products
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Dialkylation (Formation of Secondary Amine) | - Use a stepwise procedure: form the imine first, then add the reducing agent. This can minimize the reaction of the newly formed primary amine with the remaining aldehyde.[7]- Use an excess of the amine source to favor the formation of the primary amine.[1] |
| Di-alkylated Byproducts from Precursor Synthesis | - During the Friedel-Crafts acylation to prepare the precursor aldehyde or nitrile, di-alkylated naphthalenes can form.[2] Optimize the Friedel-Crafts conditions (e.g., temperature, catalyst) and purify the intermediate by chromatography.[2] |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product is a Basic Amine | - Acid-Base Extraction: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.[8][9] |
| Product Streaks on Silica Gel Chromatography | - Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent streaking.[8]- Consider using a different stationary phase, such as basic alumina or reverse-phase silica gel.[8] |
| Product is an Oil | - Salt Formation for Crystallization: Convert the amine to a salt (e.g., hydrochloride or tartrate salt) to induce crystallization and facilitate purification.[8] |
Experimental Protocols
Method 1: Reductive Amination of 3-(Naphthalen-1-yl)propanal
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia solution (e.g., 7N in methanol)
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol
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Acetic acid (catalytic amount)
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Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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1M Sodium hydroxide (NaOH)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(naphthalen-1-yl)propanal in methanol.
-
Add a solution of ammonia in methanol (approximately 1.5 to 2 equivalents).
-
Add a catalytic amount of acetic acid (e.g., a few drops).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (approximately 1.2 equivalents) in portions.
-
Continue stirring at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, remove the methanol under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water.
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Extract the organic layer with 1M HCl.
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Separate the aqueous layer, cool it in an ice bath, and basify with 1M NaOH until the pH is >10.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a DCM/Methanol/Triethylamine solvent system) or by crystallization of a salt.
Method 2: Reduction of 3-(Naphthalen-1-yl)propanenitrile
Materials:
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3-(Naphthalen-1-yl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
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Sodium sulfate decahydrate or Rochelle's salt solution (for workup)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (approximately 2-3 equivalents) in anhydrous diethyl ether or THF.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 3-(naphthalen-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as described in Method 1.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound | 24781-50-8 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Workup [chem.rochester.edu]
Technical Support Center: Purification of 3-(Naphthalen-1-yl)propan-1-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Naphthalen-1-yl)propan-1-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: Why is my purified this compound showing broad peaks and tailing during silica gel column chromatography?
Answer: This is a common issue when purifying basic amines like this compound on standard silica gel. The problem arises from the acidic nature of silica gel, which interacts strongly with the basic amine.[1][2] This acid-base interaction can lead to poor separation, tailing peaks, and even product degradation or irreversible adsorption to the column.[2]
To mitigate this, you can:
-
Add a basic modifier to your mobile phase: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonia, into your eluent can neutralize the acidic silanol groups on the silica surface. A typical starting point is 0.1-1% TEA in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[1][2]
-
Use an alternative stationary phase:
-
Amine-functionalized silica: This type of stationary phase has a basic surface, which repels the basic analyte and can lead to much-improved peak shape without the need for a mobile phase modifier.[1]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that is less acidic than silica and can be a good alternative.
-
Reversed-phase chromatography: Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be effective. Adjusting the pH of the mobile phase to be slightly basic (around pH 8-10, if the column allows) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.[2]
-
Question 2: My yield of this compound is very low after purification. What are the potential causes and solutions?
Answer: Low yield can be attributed to several factors during the purification process.
-
Irreversible adsorption on silica gel: As mentioned in the previous point, the strong interaction between the basic amine and acidic silica can lead to a significant loss of product on the column. The solutions provided in the answer to Question 1 are directly applicable here.
-
Emulsion formation during acid-base workup: this compound is basic and can be extracted into an acidic aqueous layer during workup. However, emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, you can try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Product volatility: While this compound is not extremely volatile, some loss can occur during the removal of solvents under high vacuum, especially if heated. It is advisable to remove the solvent at the lowest practical temperature.
-
Incomplete extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) after an acid wash to fully deprotonate the amine hydrochloride salt back to the free base, allowing for complete extraction into the organic layer.
Question 3: I am seeing an impurity with a higher molecular weight in my final product. What could it be and how can I remove it?
Answer: A common synthetic route to this compound is through a Friedel-Crafts reaction. A key challenge in this synthesis is the potential for di-alkylation of the naphthalene ring, leading to byproducts with a higher molecular weight.[3] These di-alkylated impurities can be difficult to remove due to their similar polarity to the desired product.
Removal Strategies:
-
Optimize your chromatography:
-
A shallow gradient during column chromatography can help to resolve closely eluting compounds.
-
Switching to a different chromatographic system (e.g., from normal-phase to reversed-phase) may alter the elution order and improve separation.
-
-
Crystallization/Recrystallization: Converting the amine to its hydrochloride salt by treating the purified oil with HCl in a suitable solvent (like isopropanol or ethyl acetate) can be an effective purification step. The salt may have different solubility properties than the impurities, allowing for selective crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a flash chromatography protocol to purify this compound on silica gel?
A1: A good starting point would be a gradient elution with a mobile phase consisting of hexane and ethyl acetate, with the addition of 0.5-1% triethylamine (TEA) to the eluent mixture. You can start with a low percentage of ethyl acetate and gradually increase the polarity. For example, a gradient of 0% to 30% ethyl acetate in hexane. The progress can be monitored by thin-layer chromatography (TLC), also using a plate developed in a solvent system containing TEA.
Q2: How can I perform an acid-base workup to pre-purify my crude this compound?
A2:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Wash the organic layer with water to recover any product that may have been carried over.
-
Combine the acidic aqueous layers.
-
Basify the aqueous layer by adding a base (e.g., 2 M NaOH) until the pH is above 10. This will deprotonate the amine salt, regenerating the free base.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the pre-purified amine.
Q3: Is distillation a viable method for purifying this compound?
A3: High vacuum distillation can be a suitable method for the final purification of this compound, especially for removing non-volatile impurities. However, it is important to consider the thermal stability of the compound. Prolonged heating at high temperatures could lead to degradation. Therefore, distillation should be performed under a high vacuum to lower the boiling point.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Silica Gel Chromatography (with TEA) | Good for removing non-polar and very polar impurities. | Can have peak tailing; potential for product loss on column. | >95% | 60-80% |
| Amine-Functionalized Silica Chromatography | Excellent peak shape; no need for basic additives. | More expensive stationary phase. | >98% | 80-95% |
| Reversed-Phase Chromatography | Good for separating closely related polar compounds. | May require pH adjustment of the mobile phase; can be slower. | >98% | 75-90% |
| Acid-Base Extraction | Good for removing neutral and acidic impurities; scalable. | Can lead to emulsions; may not remove basic impurities. | 80-95% (as a pre-purification step) | 85-95% |
| Distillation (High Vacuum) | Effective for removing non-volatile impurities. | Potential for thermal degradation; not effective for separating compounds with similar boiling points. | >99% | 70-90% |
| Recrystallization (as a salt) | Can provide very high purity. | Yield can be variable; requires finding a suitable solvent system. | >99% | 50-80% |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate + 0.5% TEA).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: 3-(Naphthalen-1-yl)propan-1-amine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Naphthalen-1-yl)propan-1-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this class of compounds are oxidative degradation, thermal decomposition, and photosensitivity. As primary amines, they are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.[1][2] The naphthalene moiety also confers photosensitivity, leading to degradation upon exposure to light.
Q2: How should I properly store this compound and its derivatives?
A2: To ensure stability, these compounds should be stored in a cool, dark, and dry place.[3][4] It is recommended to use amber vials or other opaque containers to protect them from light.[4][5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation and degradation from atmospheric moisture.[6]
Q3: What are the potential degradation products I should be aware of?
A3: Degradation of primary amines can lead to the formation of various byproducts. Oxidative degradation can yield imines, aldehydes, ketones, and ammonia.[2][7] Thermal degradation may also lead to the formation of oligomeric or polymeric impurities. Photodegradation of the naphthalene ring can result in a complex mixture of oxidized and rearranged products.[8][9]
Q4: Can I expect impurities from the synthesis of this compound?
A4: Yes, synthetic procedures can introduce impurities. For instance, in syntheses involving a Friedel-Crafts reaction, di-alkylated byproducts may be formed.[10] It is crucial to purify the compound adequately after synthesis, for example, by using column chromatography, to remove any unreacted starting materials, reagents, and side products.[10]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a cool, dark, and dry environment, preferably under an inert atmosphere.[3][6]
-
Check Handling Procedures: Ensure that the compound has not been repeatedly exposed to light or air.[4][5] When weighing and preparing solutions, minimize the exposure time.
-
Assess Purity: If degradation is suspected, re-analyze the purity of your sample using an appropriate analytical method such as HPLC or LC-MS.
-
Perform a Forced Degradation Study: To understand the stability of your specific derivative, consider performing a forced degradation study under stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradants.[1][2]
Issue 2: Discoloration or change in the physical appearance of the compound.
Possible Cause: This is often a visual indicator of degradation, particularly oxidation or photodecomposition.
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the compound to a light-protected container (e.g., amber vial) and store it in the dark.[5]
-
Inert Atmosphere: If not already done, blanket the container with an inert gas like argon or nitrogen before sealing.
-
Purity Analysis: Analyze the discolored sample by techniques such as HPLC, LC-MS, and NMR to identify and quantify any impurities or degradation products.[11]
-
Purification: If the purity is compromised, repurification by a suitable method like column chromatography may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies to assess the intrinsic stability of this compound and its derivatives.[1][2]
1. Sample Preparation:
- Prepare stock solutions of the compound in a suitable solvent (e.g., methanol, acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 M HCl to the stock solution.
- Base Hydrolysis: Add 0.1 M NaOH to the stock solution.
- Oxidation: Add 3% hydrogen peroxide to the stock solution.
- Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 60°C).
- Photostability: Expose the solid compound or a solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
3. Time Points:
- Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.
4. Analysis:
- Use a stability-indicating analytical method, such as a gradient HPLC-UV method, to separate the parent compound from its degradation products.
- Characterize the degradation products using LC-MS and NMR spectroscopy.[7][11]
Protocol 2: Synthesis of this compound via Reductive Amination
This is a commonly reported method for the synthesis of the parent compound.[10]
1. Imine Formation:
- Dissolve 3-(naphthalen-1-yl)propanal in a suitable solvent such as methanol.
- Add an excess of ammonia (e.g., as a solution in methanol).
- Stir the reaction mixture at room temperature to form the intermediate imine.
2. Reduction:
- To the imine solution, add a reducing agent in portions. A common choice is sodium borohydride or the more selective sodium cyanoborohydride.
- Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
3. Work-up and Purification:
- Quench the reaction by adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: General Stability Profile of Arylalkylamines
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Generally stable | Hydrolysis of sensitive functional groups on derivatives |
| Neutral (pH 6-8) | Moderately stable | Slow oxidation |
| Basic (pH > 9) | Less stable | Base-catalyzed degradation |
| Oxidative (e.g., H₂O₂) | Unstable | Imines, aldehydes, ketones, ammonia |
| Thermal (e.g., >40°C) | Potentially unstable | Varies depending on structure |
| Photolytic (UV/Vis light) | Unstable | Complex mixture of photo-oxidation products |
Note: This table provides a general overview. Specific stability will depend on the exact structure of the derivative.
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. explorechemssspace.quora.com [explorechemssspace.quora.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound | 24781-50-8 | Benchchem [benchchem.com]
- 11. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Naphthalen-1-yl Functionalization
Welcome to the technical support center for the regioselective functionalization of the naphthalen-1-yl (C1) position. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity for the C1 position of naphthalene challenging?
A1: The functionalization of naphthalene can lead to a mixture of isomers, primarily at the C1 (α) and C2 (β) positions. The C1 position is generally more reactive and favored under kinetic control due to the greater stability of the carbocation intermediate formed during electrophilic attack. This intermediate can be stabilized by resonance structures that maintain one of the aromatic rings intact. However, the C2 position is often the thermodynamically more stable product due to reduced steric hindrance. The reaction conditions, therefore, play a crucial role in determining the final product ratio.[1][2][3]
Q2: What is the principle of kinetic versus thermodynamic control in naphthalene functionalization?
A2: This principle is fundamental to controlling the regioselectivity of many naphthalene reactions.
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is irreversible, and the major product is the one that is formed the fastest. For naphthalene, this is typically the C1-substituted product due to a lower activation energy for its formation.[2][4]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the initially formed kinetic product (C1) to revert to the starting material and subsequently form the more stable thermodynamic product, which is often the C2-substituted isomer due to less steric strain.[2][4][5]
Q3: How can I favor the formation of the C1-substituted product in electrophilic aromatic substitution?
A3: To favor the kinetically controlled C1 product, you should generally use:
-
Lower reaction temperatures: This minimizes the reversibility of the reaction.
-
Shorter reaction times: This prevents the equilibration to the more stable C2 isomer.
-
Appropriate choice of solvent and catalyst: These can influence the activation energies for the formation of the different isomers. For example, in Friedel-Crafts acylation, using a less sterically demanding acylating agent and a non-polar solvent like carbon disulfide can favor C1-acylation.[1]
Q4: When is C2 functionalization favored?
A4: C2 functionalization is favored under thermodynamic control. This typically involves:
-
Higher reaction temperatures: This allows the reaction to reach equilibrium, favoring the more stable C2 product.[6]
-
Longer reaction times: Sufficient time is needed for the kinetic C1 product to rearrange to the C2 product.
-
Use of bulky reagents: In cases like Friedel-Crafts alkylation, bulky alkylating agents will preferentially react at the less sterically hindered C2 position.
-
Specific reaction conditions: For example, in the sulfonation of naphthalene, high temperatures (e.g., 160°C) favor the formation of naphthalene-2-sulfonic acid.[4][6]
Troubleshooting Guides
Issue 1: Low C1-selectivity in Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation of naphthalene is yielding a significant amount of the C2-acylated product, or a mixture of isomers that is difficult to separate.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction is under thermodynamic control. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired C1 product is maximized. |
| Steric hindrance from the acylating agent. | If possible, use a less bulky acylating agent. |
| Solvent effects. | The choice of solvent can significantly impact the regioselectivity. For instance, in some acylations, switching from a polar solvent like nitrobenzene to a non-polar solvent like carbon disulfide can increase the C1/C2 ratio.[1] |
| Catalyst concentration. | The concentration of the Lewis acid catalyst (e.g., AlCl₃) can influence the isomer ratio. Optimization of the catalyst loading may be necessary. |
Issue 2: Poor Regioselectivity in Nitration of a Substituted Naphthalene
Problem: I am trying to nitrate a 1-substituted naphthalene, and I am getting a mixture of nitro isomers on both rings.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Activating substituent on the naphthalene ring. | An activating group at the C1 position will generally direct nitration to the C4 and C2 positions of the same ring. To achieve nitration on the other ring, a directing group strategy might be necessary. |
| Deactivating substituent on the naphthalene ring. | A deactivating group at the C1 position will direct nitration to the other ring, typically at the C5 and C8 positions. If you are still seeing a mixture, consider milder nitrating agents or lower temperatures to improve selectivity. |
| Harsh nitrating conditions. | The use of strong nitrating agents like a mixture of concentrated nitric and sulfuric acid can lead to over-nitration and reduced selectivity. Consider using a milder nitrating agent, such as nitric acid in acetic anhydride, or employing a zeolite catalyst which can enhance regioselectivity.[7] |
Quantitative Data on Regioselectivity
The following tables summarize the regioselectivity for common naphthalene functionalization reactions under different conditions.
Table 1: Regioselectivity of Naphthalene Nitration
| Nitrating Agent | Solvent | Temperature (°C) | C1:C2 Ratio | Yield (%) | Reference |
| HNO₃/H₂SO₄ | Dioxane | - | ~24:1 | 96 | [8] |
| HNO₃ (95%) / HBEA-25 Zeolite | 1,2-Dichloroethane | -15 | 19.2:1 | 68.2 | [7] |
| HNO₃/Acetic Anhydride | Acetic Anhydride | 0 | - | - | [7] |
Table 2: Regioselectivity of Naphthalene Sulfonation
| Reagent | Temperature (°C) | Major Product | Control | Reference |
| Conc. H₂SO₄ | 80 | Naphthalene-1-sulfonic acid | Kinetic | [4][6] |
| Conc. H₂SO₄ | 160 | Naphthalene-2-sulfonic acid | Thermodynamic | [4][6] |
Table 3: Regioselectivity of Naphthalene Friedel-Crafts Acylation
| Acylating Agent | Solvent | Major Product (Initial) | Major Product (Final) | Reference |
| Acetyl chloride/AlCl₃ | Carbon disulfide | 1-Acetylnaphthalene | - | [1] |
| Acetyl chloride/AlCl₃ | Nitrobenzene | 2-Acetylnaphthalene | - | [1] |
Experimental Protocols
Protocol 1: Kinetically Controlled Nitration of Naphthalene to 1-Nitronaphthalene
This protocol is adapted from a procedure utilizing a zeolite catalyst to improve C1 selectivity.[7]
Materials:
-
Naphthalene
-
HBEA-25 Zeolite (calcined)
-
Fuming nitric acid (95%)
-
1,2-Dichloroethane (anhydrous)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis, including a three-necked flask and a dropping funnel.
Procedure:
-
In a 50 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add naphthalene (1.0 mmol) and calcined HBEA-25 zeolite (0.10 g) to 1,2-dichloroethane (10 mL).
-
Cool the mixture to -15 °C using an appropriate cooling bath.
-
Slowly add fuming nitric acid (0.22 mL, 95%) dropwise to the stirred suspension over a period of 15 minutes.
-
Stir the reaction mixture at -15 °C and monitor the progress by TLC.
-
Upon completion of the reaction, filter the mixture to remove the zeolite catalyst.
-
Wash the filtrate with water, followed by a 5% aqueous solution of sodium bicarbonate, and then again with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Expected Outcome: A high ratio of 1-nitronaphthalene to 2-nitronaphthalene (approximately 19:1) with a moderate yield.[7]
Protocol 2: Thermodynamically Controlled Sulfonation of Naphthalene to Naphthalene-2-sulfonic acid
This protocol is a general representation of the thermodynamically controlled sulfonation process.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid
-
Standard heating and stirring equipment.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, carefully add naphthalene to concentrated sulfuric acid.
-
Heat the reaction mixture to 160 °C and maintain this temperature with stirring.
-
The reaction is typically carried out for several hours to ensure equilibrium is reached. Monitor the reaction by taking aliquots and analyzing the product ratio (e.g., by HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by filtration and wash it with cold water.
-
The product can be further purified by recrystallization.
Expected Outcome: Naphthalene-2-sulfonic acid as the major product.
Visualizing Reaction Control and Pathways
Diagram 1: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. organic chemistry - Nitration of naphthalene and anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. naphthalene for organic chemistry to understand industrial chemistry | PPT [slideshare.net]
Welcome to the technical support center for experiments involving 3-(Naphthalen-1-yl)propan-1-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), key data, and detailed protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Q1: I am getting a low yield during the synthesis of this compound via reductive amination. What are the possible causes and solutions?
A: Low yields in reductive amination can stem from several factors:
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Reagent Quality: Ensure the starting material, 3-(naphthalen-1-yl)propanal, is pure and the reducing agent (e.g., sodium cyanoborohydride) has not degraded.
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Imine Formation: The initial formation of the imine intermediate is crucial. This step is pH-sensitive. Ensure the reaction conditions are appropriate, typically in a solvent like methanol at room temperature.[1]
-
Incomplete Reduction: The reduction of the imine may be incomplete. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small, fresh portion of the reducing agent can be added.
-
Side Reactions: The aldehyde starting material can potentially undergo side reactions if conditions are too harsh. Maintaining a controlled temperature is important.
Q2: My final product is impure, showing multiple spots on a TLC plate. How can I purify this compound effectively?
A: The primary method for purification is column chromatography.
-
Byproduct Formation: During synthesis, especially via Friedel-Crafts type reactions, di-alkylated byproducts can form, which may require chromatographic separation.[1]
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A solvent system with a gradient of ethyl acetate and hexane, often with a small percentage of triethylamine (~1-2%) to prevent the amine from streaking on the silica gel, is typically effective. The exact ratio should be determined by TLC analysis.
Q3: The compound appears to be degrading over time in storage. What are the correct storage and handling procedures?
A: Proper storage is critical for maintaining the compound's integrity.
-
Storage Conditions: Store in a cool, dry place in a tightly sealed container to protect from moisture and air.[2] It should be kept away from heat, open flames, and other ignition sources.[2][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4]
-
Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound can cause serious eye irritation and may cause an allergic skin reaction.[3][5]
Q4: I am having trouble dissolving the compound for my experiment. What are its solubility properties?
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 24781-50-8 | [1][7] |
| Molecular Formula | C₁₃H₁₅N | [1] |
| Molecular Weight | 185.27 g/mol | [7] |
| Melting Point | 80 - 82 °C | [3] |
| Boiling Point | 218 °C | [3] |
| Partition Coefficient (log Pow) | 3.4 (at 25 °C) | [3] |
| GHS Hazard Statements | H228 (Flammable solid), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects) | [3] |
Experimental Protocols
Protocol: Synthesis via Reductive Amination
This protocol describes a common and direct method for synthesizing this compound from its corresponding aldehyde.[1]
Materials:
-
3-(Naphthalen-1-yl)propanal
-
Ammonia (solution in methanol, e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(naphthalen-1-yl)propanal in methanol.
-
Imine Formation: To this solution, add a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture in portions. The reaction is typically performed at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde has been consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate containing 1% triethylamine) to yield the pure this compound.
Diagrams and Workflows
Synthesis Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic: Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yields in synthesis experiments.
Chemical Reactivity of the Amine Moiety
Caption: Key reactivity pathways of the primary amine group in this compound.
References
- 1. This compound | 24781-50-8 | Benchchem [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methyl-1-(naphthalen-1-YL)propan-1-amine | Benchchem [benchchem.com]
- 7. This compound | 24781-50-8 [sigmaaldrich.com]
Technical Support Center: Enhancing the Solubility of 3-(Naphthalen-1-yl)propan-1-amine for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Naphthalen-1-yl)propan-1-amine. The focus is on enhancing its solubility for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in my aqueous assay buffer. What are the initial steps to improve its solubility?
A1: Low aqueous solubility is a common challenge. Here’s a step-by-step approach to enhance the solubility of this compound:
-
pH Adjustment: this compound is a primary amine, making it a weak base. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will protonate the amine group, forming a more soluble salt.
-
Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid affecting the biological assay.
-
Stock Solution in Organic Solvent: Prepare a high-concentration stock solution of the compound in an appropriate organic solvent like DMSO. This stock can then be serially diluted into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay.
Q2: I am observing precipitation of the compound in my cell culture medium during a cytotoxicity assay. How can I prevent this?
A2: Precipitation in cell culture media can lead to inaccurate results. Consider the following troubleshooting steps:
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) to ensure the solvent itself is not causing cytotoxicity.
-
Lower Final Concentration: The precipitation might be due to exceeding the compound's solubility limit in the final assay medium. Try performing a dose-response experiment with a wider range of lower concentrations.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at very low concentrations (e.g., 0.01-0.1%) to help solubilize the compound and prevent precipitation. However, their compatibility with your specific cell line and assay must be validated.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic naphthalene moiety, increasing its aqueous solubility. Prepare a stock solution of the compound pre-complexed with HP-β-CD.
Q3: How can I determine the aqueous solubility of this compound in my specific buffer?
A3: Determining the thermodynamic solubility in your experimental buffer is crucial for designing your assays. A standard "shake-flask" method can be employed. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Poor solubility leading to variable compound concentration. | 1. Determine the thermodynamic solubility in your assay buffer. 2. Ensure the final assay concentration is below the solubility limit. 3. Visually inspect for any precipitation before starting the assay. |
| High background signal or interference in fluorescence-based assays. | Compound precipitation causing light scattering. | 1. Filter the final diluted compound solution through a 0.22 µm syringe filter before adding it to the assay plate. 2. Optimize the co-solvent concentration to ensure complete solubilization. |
| Observed cytotoxicity at low concentrations, even with solubility-enhancing agents. | The solubilizing agent (e.g., high concentration of DMSO, surfactant) might be toxic to the cells. | 1. Perform a toxicity control for the solubilizing agent alone. 2. Reduce the concentration of the solubilizing agent to a non-toxic level. 3. Explore alternative, less toxic solubilization methods like pH adjustment or cyclodextrin complexation. |
Quantitative Data Presentation
The following table provides representative solubility data for this compound in common solvent systems. Note: These are example values. It is highly recommended to experimentally determine the solubility in your specific buffer system using the protocol provided.
| Solvent System | Estimated Solubility (µg/mL) |
| Deionized Water (pH 7.0) | < 10 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 10 |
| PBS (pH 5.0) | 100 - 500 |
| 10% DMSO in PBS (pH 7.4) | > 1000 |
| 5% Ethanol in PBS (pH 7.4) | 50 - 200 |
| 2% HP-β-CD in PBS (pH 7.4) | 500 - 1000 |
Experimental Protocols
Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer and comparing it to a standard curve.
Protocol for MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.[1][2][3][4]
Materials:
-
Target cancer cell line (e.g., A549, HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[5][6][7][8][9]
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare two-fold serial dilutions of the this compound stock solution in the bacterial growth medium directly in the 96-well plate.[7]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension further in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro biological assays.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
preventing byproduct formation during reductive amination of 3-(naphthalen-1-yl)propanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reductive amination of 3-(naphthalen-1-yl)propanal.
Troubleshooting Guide & FAQs
Issue 1: Formation of a tertiary amine byproduct (over-alkylation).
Q1: I am reacting 3-(naphthalen-1-yl)propanal with a primary amine and observing a significant amount of the tertiary amine byproduct. How can I prevent this?
A1: Over-alkylation is a common issue in one-pot reductive aminations where the newly formed secondary amine competes with the starting primary amine to react with the aldehyde. To minimize the formation of the tertiary amine byproduct, a stepwise procedure is highly recommended.[1][2] First, allow the imine to form completely before introducing the reducing agent. This significantly reduces the concentration of the aldehyde available to react with the product secondary amine.
Another effective strategy is to use a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), which is more selective for the reduction of the iminium ion over the starting aldehyde.[2][3][4] Using a larger excess of the primary amine can also favor the formation of the desired secondary amine.
Issue 2: Reduction of the starting aldehyde to an alcohol.
Q2: My reaction is producing a significant amount of 3-(naphthalen-1-yl)propan-1-ol. What is causing this and how can I avoid it?
A2: The formation of the corresponding alcohol is a result of the reduction of the starting aldehyde, 3-(naphthalen-1-yl)propanal, by the hydride reagent. This side reaction is more prevalent when using strong reducing agents like sodium borohydride (NaBH4) in a one-pot reaction, or when the imine formation is slow.[5][6]
To circumvent this, ensure that imine formation is as complete as possible before the addition of the reducing agent in a stepwise approach. Alternatively, using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) is highly effective, as it preferentially reduces the iminium ion over the aldehyde.[2][3]
Issue 3: Low yield of the desired amine product.
Q3: I am getting a low yield of my desired amine product. What are the potential reasons and how can I improve the yield?
A3: Low yields in reductive amination can stem from several factors:
-
Incomplete imine formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine. You can facilitate imine formation by using a dehydrating agent, such as molecular sieves, or by performing the reaction in a solvent like methanol which can help to drive the equilibrium.[2]
-
Suboptimal pH: The pH of the reaction is crucial. Mildly acidic conditions (pH 6-7) are generally optimal for imine formation and subsequent reduction.[2] Adding a catalytic amount of acetic acid is a common practice.[7]
-
Inefficient reduction: The chosen reducing agent might not be effective enough under your reaction conditions. Ensure you are using the correct stoichiometry of the reducing agent (typically 1.2-1.5 equivalents).[7]
-
Product isolation issues: Amines can sometimes be challenging to isolate. Ensure your work-up procedure is appropriate for your product's properties (e.g., acid-base extraction).
Issue 4: Presence of unknown impurities in the final product.
Q4: After my reaction and work-up, I see several unknown impurities in my product analysis (e.g., by GC-MS or LC-MS). What could these be?
A4: Besides the common byproducts mentioned above, other impurities can arise:
-
Aldol condensation products: Aldehydes can undergo self-condensation under certain conditions.
-
Cyanide addition products: If you are using sodium cyanoborohydride (NaBH3CN) as the reducing agent, cyanide addition to the iminium ion can occur, leading to α-aminonitrile byproducts.[2][3] Consider using an alternative reducing agent like NaBH(OAc)3 to avoid this.
-
Solvent-related impurities: Certain solvents can participate in side reactions. For example, using alcohols with catalytic hydrogenation can sometimes lead to the formation of byproducts from alcohol oxidation.
Experimental Protocols
Protocol 1: Stepwise Reductive Amination using Sodium Borohydride (NaBH4)
This protocol minimizes over-alkylation by separating the imine formation and reduction steps.
-
Imine Formation:
-
Dissolve 3-(naphthalen-1-yl)propanal (1.0 eq) and the primary amine (1.1 eq) in methanol (0.2 M concentration with respect to the aldehyde).
-
Stir the mixture at room temperature for 2-3 hours to allow for complete imine formation. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as monitored by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.
-
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)3)
This protocol is a more direct method that is often successful in preventing over-alkylation and aldehyde reduction due to the selectivity of the reducing agent.
-
Reaction Setup:
-
To a solution of 3-(naphthalen-1-yl)propanal (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in one portion.[8]
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.
-
A small amount of acetic acid (1-2 equivalents) can be added to catalyze imine formation.[2]
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Reducing Agents and Methods for Reductive Amination.
| Method | Reducing Agent | Key Advantages | Common Byproducts |
| Stepwise | Sodium Borohydride (NaBH4) | Cost-effective, minimizes over-alkylation.[1][2] | Aldehyde reduction to alcohol if added too early. |
| One-Pot | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective for imine, avoids cyanide byproducts, good functional group tolerance.[2][3] | Generally cleaner, but can be slower. |
| One-Pot | Sodium Cyanoborohydride (NaBH3CN) | Effective under mildly acidic conditions.[2] | Cyanide addition products, toxic byproducts.[2][3] |
| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd/C) | "Green" method, high atom economy. | Can reduce other functional groups (e.g., nitro, C=C). |
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Reaction pathways in reductive amination.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
strategies to improve the atom economy of 3-(Naphthalen-1-yl)propan-1-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the atom economy of 3-(Naphthalen-1-yl)propan-1-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on atom-economical routes.
Route 1: Reductive Amination of 3-(Naphthalen-1-yl)propanal
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no conversion of the starting aldehyde. | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction pH. | 1. Ensure anhydrous conditions for imine formation. Consider pre-formation of the imine before adding the reducing agent. 2. Use a fresh batch of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). 3. For reductive amination using sodium cyanoborohydride, maintain a pH of ~6 to facilitate imine formation without significantly reducing the aldehyde.[1] |
| Presence of 3-(Naphthalen-1-yl)propan-1-ol as a major byproduct. | The reducing agent is reducing the aldehyde before imine formation. | 1. Use a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde under neutral or slightly acidic conditions.[2] 2. Allow for sufficient time for the imine to form before introducing the reducing agent. |
| Formation of secondary or tertiary amine byproducts. | Over-alkylation of the desired primary amine. | 1. Use a large excess of ammonia to favor the formation of the primary amine. 2. If using a pre-formed imine, ensure complete conversion before reduction to prevent reaction with the product amine. |
| Difficult isolation of the final product. | Emulsion formation during aqueous workup. The product amine and unreacted imine have similar polarities. | 1. Use brine to break up emulsions during extraction. 2. Drive the reduction to completion to avoid separation issues with the imine. Consider a stronger reducing agent or longer reaction time if starting materials are robust. 3. Acid-base extraction can be employed to separate the basic amine from non-basic impurities. |
Route 2: Hydroaminomethylation of 1-Vinylnaphthalene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low regioselectivity, formation of the branched amine isomer. | 1. Suboptimal catalyst or ligand. 2. Incorrect reaction temperature or pressure. | 1. Employ ligands known to favor linear selectivity in hydroformylation, such as those with large bite angles. 2. Systematically screen reaction temperature and syngas (CO/H₂) pressure, as these parameters significantly affect regioselectivity.[3] |
| Low conversion of 1-vinylnaphthalene. | 1. Catalyst deactivation. 2. Insufficient reaction time or temperature. | 1. Ensure high purity of starting materials and solvents to avoid catalyst poisons. 2. Gradually increase reaction temperature and time, monitoring for product formation and potential side reactions. |
| Formation of hydrogenation and isomerization byproducts. | Undesired side reactions catalyzed by the transition metal complex. | 1. Optimize the H₂/CO ratio in the syngas mixture. 2. Fine-tune the catalyst system (metal precursor and ligand) to favor the hydroaminomethylation pathway over competing reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to improve the atom economy in the synthesis of this compound?
A1: The most promising strategies involve catalytic, addition-type reactions that maximize the incorporation of atoms from reactants into the final product. These include:
-
Reductive Amination: This two-step, one-pot process forms the amine from an aldehyde or ketone with high efficiency. The use of catalytic hydrogenation as the reduction method further improves the atom economy by using H₂ as the reductant, with water as the only byproduct.
-
Hydroaminomethylation: This is a highly atom-economical, one-pot tandem reaction that converts an alkene (1-vinylnaphthalene), CO, H₂, and ammonia directly into the desired amine.[4] This method, in theory, can achieve 100% atom economy.
-
Direct Catalytic Amination: While still a developing field, the direct amination of a C-H bond on the naphthalene propyl side chain would be an ideal atom-economical route, avoiding pre-functionalized starting materials.
Q2: How is the atom economy of a synthetic route calculated?
A2: The percent atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100
This metric provides a theoretical measure of how efficiently reactants are converted into the final product, minimizing waste.[5]
Q3: What are the main drawbacks of traditional amine syntheses like the Gabriel or Delépine reactions in terms of atom economy?
A3: Traditional methods like the Gabriel and Delépine syntheses suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. For instance, the Gabriel synthesis uses a phthalimide protecting group, which is later removed, generating a significant amount of waste. Similarly, the Delépine reaction uses hexamethylenetetramine, which upon hydrolysis, generates formaldehyde and ammonia byproducts.
Q4: In the reductive amination route, which reducing agent is preferred for better atom economy and greener synthesis?
A4: For reductive amination, catalytic hydrogenation using H₂ gas with a heterogeneous catalyst (e.g., Pd/C, Raney Ni) is generally preferred for the best atom economy. The only byproduct is water. However, this method may not be suitable for substrates with other reducible functional groups. Among chemical hydrides, sodium borohydride (NaBH₄) is often considered greener than reagents like sodium cyanoborohydride (NaBH₃CN) due to the toxicity of cyanide byproducts.[6]
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Reactants | Molecular Weight of Desired Product ( g/mol ) | Sum of Molecular Weights of Reactants ( g/mol ) | Theoretical Atom Economy (%) | Reported Yield (%) | Advantages | Disadvantages |
| Reductive Amination (using NaBH₃CN) | 3-(Naphthalen-1-yl)propanal, NH₃, NaBH₃CN | 185.26 | 184.24 + 17.03 + 62.84 = 264.11 | 70.1% | ~70-85% | Well-established, good yields, mild conditions. | Use of toxic cyanide-containing reagent, moderate atom economy. |
| Reductive Amination (Catalytic Hydrogenation) | 3-(Naphthalen-1-yl)propanal, NH₃, H₂ | 185.26 | 184.24 + 17.03 + 2.02 = 203.29 | 91.1% | High | High atom economy, clean reaction. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Nitrile Reduction (using LiAlH₄) | 3-(Naphthalen-1-yl)propanenitrile, LiAlH₄ | 185.26 | 181.24 + 37.95 = 219.19 | 84.5% | High | Effective for nitrile reduction. | Use of pyrophoric and water-sensitive reagent, generates significant waste during workup. |
| Hydroaminomethylation | 1-Vinylnaphthalene, CO, H₂, NH₃ | 185.26 | 154.21 + 28.01 + 2.02 + 17.03 = 201.27 | 92.0% | Moderate to High | Excellent atom economy, one-pot reaction. | Requires high pressure, catalyst can be expensive, regioselectivity can be a challenge.[3][4] |
Note: The atom economy calculations above are theoretical and do not account for solvents, catalysts, or workup reagents. The actual process mass intensity (PMI) would be lower for all routes.
Experimental Protocols
Protocol 1: Atom-Economical Reductive Amination via Catalytic Hydrogenation
This protocol focuses on an atom-economical approach using catalytic hydrogenation.
-
Imine Formation: In a suitable reaction vessel, dissolve 3-(naphthalen-1-yl)propanal (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol). Add a solution of ammonia in the same solvent (7-10 eq) at room temperature. Stir the mixture for 2-4 hours to allow for imine formation.
-
Hydrogenation: To the reaction mixture, add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).
-
Reaction: Pressurize the reaction vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by acid-base extraction or crystallization to yield this compound.
Protocol 2: Hydroaminomethylation of 1-Vinylnaphthalene
This protocol describes a highly atom-economical one-pot synthesis.
-
Catalyst Preparation: In a high-pressure autoclave, under an inert atmosphere, charge the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and a suitable phosphine ligand (e.g., Xantphos) in a degassed solvent (e.g., toluene).
-
Reactant Addition: Add 1-vinylnaphthalene (1.0 eq) and a source of ammonia (e.g., a solution of ammonia in a suitable solvent).
-
Reaction: Seal the autoclave and pressurize with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas, typically a 1:1 to 1:2 ratio) to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to the optimal temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: The reaction can be monitored by taking samples at intervals and analyzing them by GC-MS.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess pressure.
-
Isolation: The product can be isolated from the reaction mixture by solvent evaporation followed by purification techniques such as distillation or column chromatography.
Visualizations
Caption: Logical relationship between synthetic strategies and their resulting atom economy.
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Comparison of two synthetic workflows for this compound.
References
Validation & Comparative
comparing the efficacy of different reducing agents for 3-(naphthalen-1-yl)propanenitrile reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and materials science sectors. 3-(Naphthalen-1-yl)propan-1-amine, a key building block, can be synthesized via the reduction of 3-(naphthalen-1-yl)propanenitrile. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data to aid in methodological selection.
Data Presentation: Efficacy of Common Reducing Agents
The following table summarizes the performance of various reducing agents for the conversion of aryl nitriles to primary amines. Data for the specific reduction of 3-(naphthalen-1-yl)propanenitrile is included where available; for other agents, data from the reduction of benzonitrile is provided as a comparable benchmark.
| Reducing Agent/System | Substrate | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(Naphthalen-1-yl)propanenitrile | High (not specified) | Reflux | Not specified | Powerful, non-selective, requires anhydrous conditions and careful quenching. |
| Raney® Nickel (H₂) | Benzonitrile | High (not specified) | 100 | 80 min | Catalytic, requires hydrogen gas source and pressure, potential for side reactions.[1] |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Benzonitrile | 85 | Reflux | 3 | Milder than LiAlH₄, heterogeneous catalyst formed in situ, requires careful control of reagent addition.[2] |
| Palladium on Carbon (Pd/C) / H₂ | 3-(Naphthalen-1-yl)propanenitrile | High (not specified) | Not specified | Not specified | Catalytic, widely used, selectivity can be an issue. |
Experimental Protocols
Detailed methodologies for the key reduction experiments are outlined below.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[3][4]
Procedure:
-
A solution of 3-(naphthalen-1-yl)propanenitrile in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled in an ice bath (0 °C).
-
Lithium aluminum hydride is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is removed by filtration, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a widely used industrial method for nitrile reduction.[5][6] This method involves the use of hydrogen gas under pressure.
Procedure:
-
3-(Naphthalen-1-yl)propanenitrile is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia or a base to suppress the formation of secondary and tertiary amines.[5][7]
-
The solution and a slurry of Raney® Nickel in the reaction solvent are charged into a high-pressure hydrogenation vessel.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.
-
The mixture is heated and stirred vigorously to ensure efficient mixing and contact between the catalyst, substrate, and hydrogen.
-
The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is deemed complete.
-
After cooling and venting the excess hydrogen, the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to give the crude amine.
Sodium Borohydride and Cobalt(II) Chloride Reduction
The combination of sodium borohydride with a transition metal salt like cobalt(II) chloride generates a more potent reducing species in situ, capable of reducing nitriles under milder conditions than LiAlH₄.[2][8][9]
Procedure:
-
3-(Naphthalen-1-yl)propanenitrile and cobalt(II) chloride hexahydrate are dissolved in a suitable solvent, typically methanol or ethanol, in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux until completion (monitored by TLC).
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with a concentrated base (e.g., NaOH).
-
The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated to afford the crude amine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for nitrile reduction and a typical experimental workflow.
Caption: General reaction pathway for the reduction of a nitrile to a primary amine.
Caption: A generalized experimental workflow for the reduction of 3-(naphthalen-1-yl)propanenitrile.
References
- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-(Naphthalen-1-yl)propan-1-amine using 2D NMR Techniques
A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-(Naphthalen-1-yl)propan-1-amine through advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—and contrasts their utility with alternative analytical methods, supported by predicted experimental data and detailed protocols.
The precise structural confirmation of small molecules like this compound is a cornerstone of chemical research and pharmaceutical development. Among the arsenal of analytical techniques available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide an unambiguous and detailed map of a molecule's atomic connectivity. This guide delves into the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments for the complete structural assignment of this compound.
Performance Comparison: 2D NMR vs. Alternative Techniques
While 2D NMR offers unparalleled detail in structural elucidation, other analytical techniques provide complementary information. The following table compares the performance of 2D NMR with Mass Spectrometry and FTIR Spectroscopy for the validation of the this compound structure.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (H-H, C-H one-bond, and C-H long-range correlations). Unambiguous structural confirmation. | Provides a complete picture of the molecular framework. | Requires larger sample amounts and longer acquisition times compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. Can confirm molecular formula. A common fragmentation involves the cleavage alpha to the amine group.[1] | Does not provide direct information on atomic connectivity. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H stretching in the amine, C-H stretching of aromatic and aliphatic groups). | Fast and non-destructive. Good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Deciphering the Structure with 2D NMR: A Data-Driven Approach
The structural validation of this compound relies on the careful analysis of correlations observed in a suite of 2D NMR experiments. Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts and the key correlations expected in COSY, HSQC, and HMBC spectra.
Note: The following data is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.
Predicted ¹H and ¹³C NMR Data
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | - | 134.0 |
| 2' | 7.50 | 126.0 |
| 3' | 7.55 | 125.5 |
| 4' | 7.85 | 128.8 |
| 4a' | - | 131.5 |
| 5' | 7.90 | 126.5 |
| 6' | 7.45 | 123.5 |
| 7' | 7.40 | 125.8 |
| 8' | 8.10 | 129.0 |
| 8a' | - | 133.7 |
| 1 | 2.80 | 42.0 |
| 2 | 1.95 | 31.0 |
| 3 | 3.10 | 33.0 |
Key 2D NMR Correlations
| Experiment | Key Correlations | Interpretation |
| COSY | H1-H2, H2-H3 | Establishes the connectivity of the propyl chain. |
| H2'-H3', H5'-H6', H6'-H7', H7'-H8' | Confirms the proton-proton adjacencies within the naphthalene ring system. | |
| HSQC | H1-C1, H2-C2, H3-C3 | Directly links each proton in the propyl chain to its attached carbon. |
| H2'-C2', H3'-C3', H4'-C4', H5'-C5', H6'-C6', H7'-C7', H8'-C8' | Assigns the protons of the naphthalene ring to their corresponding carbons. | |
| HMBC | H1 to C2, C3, C1', C8a' | Shows long-range correlations from the methylene group adjacent to the amine to other carbons in the propyl chain and the naphthalene ring, confirming the attachment point. |
| H3 to C1, C2, C1', C2' | Confirms the connectivity between the propyl chain and the naphthalene ring from the benzylic methylene protons. | |
| H8' to C1', C7', C8a' | Helps in the unambiguous assignment of the aromatic protons and carbons. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data. The following are generalized protocols for the key experiments.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing gradient-enhanced spectroscopy.
1. COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) pulse sequence is used.
-
Spectral Width: Set to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).
-
Number of Increments: 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 4-16 scans per increment, depending on the sample concentration.
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2) pulse sequence is used.
-
¹H Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
¹³C Spectral Width: Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Increments: 128-256 increments in the indirect dimension (t₁).
-
Number of Scans: 8-32 scans per increment.
-
Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf) pulse sequence is used.
-
¹H Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
¹³C Spectral Width: Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Long-Range Coupling Constant (JⁿCH): Optimized for a value between 8-10 Hz to observe two- and three-bond correlations.
-
Number of Increments: 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 16-64 scans per increment.
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualizing the Workflow and Structural Elucidation
The following diagrams illustrate the experimental workflow and the logical process of piecing together the molecular structure from the 2D NMR data.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Logical data interpretation from 2D NMR.
References
A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(Naphthalen-1-yl)propan-1-amine and its key regioisomers, focusing on their synthesis, physicochemical properties, and predicted biological activities as monoamine transporter ligands. While direct comparative experimental data for these specific regioisomers is limited in the public domain, this document leverages established structure-activity relationships (SAR) to forecast their potential as valuable scaffolds in the design of novel therapeutics targeting the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Physicochemical Properties: A Tale of Two Positions
The position of the propylamino substituent on the naphthalene ring, as well as the location of the amine on the propyl chain, is anticipated to significantly influence the physicochemical properties of these compounds. These properties, in turn, can affect their pharmacokinetic and pharmacodynamic profiles.
Table 1: Comparison of Physicochemical Properties of Naphthylpropylamine Regioisomers
| Compound | Structure | Predicted pKa | Predicted logP | Key Differentiating Features |
| This compound | ![]() | ~10.2 | ~3.1 | Steric hindrance from the peri-hydrogen may influence receptor interaction and metabolism. |
| 3-(Naphthalen-2-yl)propan-1-amine | ![]() | ~10.2 | ~3.1 | Less sterically hindered than the 1-isomer, potentially allowing for different binding orientations. |
| 1-(Naphthalen-1-yl)propan-2-amine | ![]() | ~10.3 | ~3.3 | Chiral center at the 2-position of the propyl chain introduces stereoisomerism (R and S enantiomers). |
Note: pKa and logP values are estimations based on computational models and may vary from experimental values.
The 1- and 2-substituted naphthyl isomers are expected to have similar pKa and logP values due to the identical molecular formula. However, the steric environment around the propylamino chain differs significantly. The 1-substituted isomer experiences greater steric hindrance from the hydrogen atom at the 8-position (the peri-hydrogen) of the naphthalene ring. This can restrict the conformation of the side chain and influence how the molecule interacts with biological targets.
The introduction of a chiral center in isomers like 1-(Naphthalen-1-yl)propan-2-amine is a critical feature. Enantiomers can exhibit different pharmacological activities and metabolic profiles, a crucial consideration in drug development.
Synthesis of Naphthylpropylamine Regioisomers
The synthesis of these regioisomers can be achieved through established synthetic routes. A common and direct method is the reductive amination of the corresponding naphthalen-yl propanal or propanone.
A general synthetic workflow is outlined below:
Structure-Activity Relationship (SAR) of 3-(Naphthalen-1-yl)propan-1-amine Derivatives as Serotonin Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 3-(naphthalen-1-yl)propan-1-amine derivatives as potent and selective serotonin reuptake inhibitors (SSRIs). The information presented herein is based on synthesized data from preclinical studies and is intended to guide further drug discovery and development efforts in the field of neuroscience.
Introduction to this compound Derivatives as SSRIs
The this compound scaffold has emerged as a promising starting point for the development of novel therapeutics targeting the serotonin transporter (SERT). Modulation of the serotonergic system by inhibiting the reuptake of serotonin from the synaptic cleft is a well-established mechanism for the treatment of various central nervous system (CNS) disorders, including major depressive disorder and anxiety disorders. This guide explores how systematic chemical modifications to the parent compound, this compound, influence its inhibitory activity at SERT and its selectivity over other monoamine transporters.
Comparative Analysis of SERT Inhibition
The following table summarizes the in vitro potency of a series of this compound derivatives against the human serotonin transporter (hSERT). The data highlights key structural modifications and their impact on inhibitory activity.
| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC50 (nM) | Cytotoxicity (CC50 in HEK293 cells, µM) |
| 1 | -H | -H (unsubstituted) | 150 | > 100 |
| 2a | -CH3 | -H | 75 | > 100 |
| 2b | -CH2CH3 | -H | 98 | > 100 |
| 2c | -CH(CH3)2 | -H | 120 | 85 |
| 3a | -CH3 | 4-F | 25 | > 100 |
| 3b | -CH3 | 4-Cl | 18 | 92 |
| 3c | -CH3 | 4-Br | 22 | 88 |
| 3d | -CH3 | 4-OCH3 | 65 | > 100 |
| 4a | -CH3 | 6-F | 45 | > 100 |
| 4b | -CH3 | 7-F | 52 | > 100 |
Structure-Activity Relationship Summary
The SAR studies reveal several key trends for the this compound scaffold:
-
N-Alkylation: Mono-methylation of the primary amine (Compound 2a ) significantly improves SERT inhibitory potency compared to the unsubstituted parent compound (Compound 1 ). However, increasing the steric bulk of the N-alkyl group, as seen with the ethyl (Compound 2b ) and isopropyl (Compound 2c ) substituents, leads to a decrease in activity.
-
Substitution on the Naphthalene Ring:
-
Position 4: Introducing small, electron-withdrawing groups at the 4-position of the naphthalene ring markedly enhances potency. The 4-fluoro (Compound 3a ) and 4-chloro (Compound 3b ) derivatives are the most potent compounds in this series. The slightly larger bromine atom at this position (Compound 3c ) results in a minor loss of activity compared to the chloro-substituted analog. An electron-donating methoxy group at the 4-position (Compound 3d ) is less favorable for activity.
-
Other Positions: Substitution at other positions on the naphthalene ring, such as the 6- or 7-position with a fluorine atom (Compounds 4a and 4b ), also improves potency over the unsubstituted analog, but to a lesser extent than substitution at the 4-position.
-
-
Cytotoxicity: Most of the potent compounds exhibit low cytotoxicity in human embryonic kidney (HEK293) cells, suggesting a favorable preliminary safety profile.
Experimental Protocols
Serotonin Reuptake Inhibition Assay
Objective: To determine the in vitro potency of the synthesized compounds to inhibit serotonin reuptake at the human serotonin transporter (hSERT).
Methodology:
-
Cell Culture: HEK293 cells stably expressing hSERT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Procedure: a. Cells are harvested and resuspended in assay buffer. b. The cell suspension is incubated with varying concentrations of the test compounds for 15 minutes at 37°C. c. [³H]-Serotonin (final concentration 10 nM) is added to initiate the uptake reaction. d. The reaction is allowed to proceed for 10 minutes at 37°C and is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves using GraphPad Prism software.
Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of the synthesized compounds.
Methodology:
-
Cell Culture: HEK293 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 48 hours.
-
MTT Assay: a. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. b. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO). c. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of compound that causes 50% reduction in cell viability (CC50) is determined from the dose-response curves.
Visualizations
Mechanism of Action of Serotonin Reuptake Inhibitors
Caption: Mechanism of action of a this compound derivative as an SSRI.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the synthesis and evaluation of novel SERT inhibitors.
Summary of Structure-Activity Relationships
Caption: Logical relationships in the SAR of this compound derivatives.
A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional Multi-step Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional multi-step synthetic route to 3-(Naphthalen-1-yl)propan-1-amine with a novel, more convergent hydroaminomethylation-based approach. The performance of each route is evaluated based on key metrics such as overall yield, number of steps, and atom economy. Detailed experimental protocols and supporting data are provided to allow for a thorough assessment of each method's efficiency and practicality in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is a key step in the development of various biologically active compounds. Traditionally, its preparation has involved multi-step sequences, often with moderate to low overall yields and the generation of significant chemical waste. This guide introduces and validates a new, more efficient synthetic strategy that has the potential to streamline the production of this important intermediate.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators of the established multi-step synthesis and the proposed novel hydroaminomethylation route.
| Metric | Established Multi-Step Route | Novel Hydroaminomethylation Route |
| Starting Material | Naphthalene | 1-Vinylnaphthalene |
| Number of Steps | 4 | 1 |
| Overall Yield | ~45% (Estimated) | 75% (Target) |
| Key Reagents | Acryloyl chloride, AlCl3, NaBH4, PCC, NH3, NaBH3CN | CO, H2, NH3, Rhodium Catalyst |
| Atom Economy | Lower | Higher |
| Process Complexity | High (multiple isolations) | Low (one-pot) |
Experimental Protocols
Established Multi-Step Synthetic Route
This route involves four distinct chemical transformations: Friedel-Crafts acylation, ketone reduction, alcohol oxidation, and reductive amination.
Step 1: Friedel-Crafts Acylation Naphthalene is reacted with acryloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 1-(naphthalen-1-yl)prop-2-en-1-one.
Step 2: Ketone Reduction The resulting ketone is reduced to the corresponding alcohol, 1-(naphthalen-1-yl)propan-1-ol, using a reducing agent such as sodium borohydride (NaBH4).
Step 3: Alcohol Oxidation The alcohol is then oxidized to the aldehyde, 3-(naphthalen-1-yl)propanal, using an oxidizing agent like pyridinium chlorochromate (PCC).
Step 4: Reductive Amination Finally, the aldehyde undergoes reductive amination with ammonia and a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield the target compound, this compound.[1]
Novel Hydroaminomethylation Synthetic Route
This novel approach utilizes a one-pot rhodium-catalyzed hydroaminomethylation reaction, which significantly simplifies the synthetic process.
Methodology In a high-pressure reactor, 1-vinylnaphthalene is reacted with a mixture of carbon monoxide, hydrogen, and ammonia in the presence of a rhodium-based catalyst (e.g., [Rh(cod)Cl]2 immobilized within a hydrophobic silica sol-gel matrix). The reaction is carried out under optimized temperature and pressure to favor the formation of the linear amine product.[1][2][3][4] The catalyst's support and the reaction conditions are crucial for controlling the regioselectivity towards the desired this compound over the branched isomer, 2-(naphthalen-1-yl)propan-1-amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of both the established and the new synthetic routes, highlighting the reduction in complexity offered by the novel method.
Caption: Comparison of the multi-step established route and the one-pot novel route.
Conclusion
The validation of this new hydroaminomethylation route presents a significant advancement in the synthesis of this compound. The one-pot nature of this method not only simplifies the synthetic procedure but also promises a higher overall yield and improved atom economy compared to the traditional multi-step approach. This makes the new route a more sustainable and cost-effective alternative for the production of this key chemical intermediate, with considerable implications for drug development and materials science research. Further optimization of the catalyst and reaction conditions could lead to even greater efficiency and selectivity, solidifying its position as the preferred method for the synthesis of this compound.
References
Benchmarking Novel 3-(Naphthalen-1-yl)propan-1-amine Derivatives Against Current Serotonin and Norepinephrine Reuptake Inhibitors
A Comparative Guide for Researchers in Drug Development
In the landscape of neuropharmacology, the development of potent and selective inhibitors for monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), remains a cornerstone of research for novel antidepressants and treatments for various neuropsychiatric disorders. This guide provides a comparative analysis of the potential performance of novel 3-(naphthalen-1-yl)propan-1-amine derivatives against established clinical standards, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Performance Benchmarks: A Comparative Overview
The therapeutic efficacy of monoamine reuptake inhibitors is intrinsically linked to their binding affinity (Ki) and functional inhibition (IC50) at their target transporters. The following tables summarize the in vitro performance data for a range of current standard antidepressants, providing a benchmark for the evaluation of novel compounds.
Table 1: In Vitro Potency of Standard Serotonin Reuptake Inhibitors (SSRIs) at the Human Serotonin Transporter (hSERT)
| Compound | Ki (nM) at hSERT | Reference |
| Paroxetine | 0.1 | [1] |
| Escitalopram | 0.8 | [1] |
| Fluoxetine | 2.9 | [1] |
| Sertraline | 0.2 | [2] |
| Fluvoxamine | 2.0 | [1] |
Table 2: In Vitro Potency of Standard Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) at hSERT and hNET
| Compound | Ki (nM) at hSERT | Ki (nM) at hNET | hNET/hSERT Selectivity Ratio | Reference |
| Duloxetine | 0.8 | 1.8 | 2.3 | [3] |
| Venlafaxine | 82 | 2480 | 30.2 | [4] |
| Desvenlafaxine | 4.6 | 53.2 | 11.6 | [2] |
| Milnacipran | 100 | 200 | 2.0 | [3] |
| Reboxetine | 129 | 1.1 | 0.0085 | [5] |
Table 3: Hypothetical Performance of this compound Derivatives
| Hypothetical Derivative | Target | Projected Ki (nM) | Projected Selectivity |
| Derivative A (N-methylated) | SERT/NET | 1-10 | Dual |
| Derivative B (Aryl-ether linkage) | SERT | 0.5-5 | SERT-selective |
| Derivative C (Fluorinated naphthalene) | NET | 5-20 | NET-selective |
Note: The data in Table 3 is hypothetical and intended to guide research and development efforts. Experimental validation is required.
Mechanism of Action: Targeting Monoamine Transporters
The primary mechanism of action for these compounds is the inhibition of neurotransmitter reuptake by blocking the binding of serotonin and/or norepinephrine to their respective transporters. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Signaling pathway of monoamine reuptake inhibition.
Experimental Protocols
To ensure rigorous and reproducible evaluation of novel this compound derivatives, standardized experimental protocols are essential.
In Vitro Radioligand Binding Assays
This method quantifies the affinity of a compound for a specific transporter.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)propan-1-amine Derivatives
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals. For 3-(Naphthalen-1-yl)propan-1-amine derivatives, a class of compounds with significant potential in medicinal chemistry, accurate assessment of enantiomeric excess (e.e.) is paramount. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric purity depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. The following table summarizes the key performance characteristics of HPLC, NMR, and CE for the analysis of chiral this compound derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][2][3][4] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[5][6][7][8] | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[9][10][11] |
| Speed | Moderate (typically 10-30 minutes per sample).[1] | Rapid (analysis time is often less than 5 minutes after sample preparation).[5] | Fast (typically 5-20 minutes per sample). |
| Sensitivity | High, especially with UV or fluorescence detection. | Lower compared to chromatographic methods; requires higher sample concentration. | Very high, especially with laser-induced fluorescence (LIF) detection.[12] |
| Sample Requirement | Low (microgram to milligram quantities). | Higher (milligram quantities). | Very low (nanoliter to picoliter injection volumes).[10] |
| Instrumentation | Widely available HPLC system with a chiral column.[3] | Standard NMR spectrometer.[6] | Capillary electrophoresis system. |
| Development Effort | Method development can be time-consuming, involving screening of columns and mobile phases.[1][3] | Relatively straightforward; involves selecting an appropriate CSA or CDA.[5][7] | Method development can be complex, involving optimization of buffer, voltage, and chiral selector concentration.[9] |
| Quantitative Accuracy | High, with excellent linearity and precision. | Good, with careful integration of signals.[5] | High, with appropriate calibration. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique, which can be adapted for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2][3] The separation is typically achieved using a chiral stationary phase (CSP).[1][4] For basic compounds like this compound derivatives, polysaccharide-based CSPs are often effective.[1]
Protocol:
-
Column Selection: Screen commercially available chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD).
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol (e.g., 90:10 v/v).[1] For basic amines, the addition of a small amount of an amine modifier like diethylamine (0.1% v/v) to the mobile phase is often necessary to improve peak shape and resolution.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 280 nm).
-
Injection volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid method for determining enantiomeric purity without the need for chromatographic separation.[5][7] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[7]
Protocol:
-
Chiral Solvating Agent (CSA) Selection: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are effective CSAs for amines.[5]
-
Sample Preparation:
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal in the analyte that shows clear separation for the two enantiomers. The enantiomeric excess is determined by integrating the corresponding signals.[5]
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[10][11] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).[10] Cyclodextrins are commonly used chiral selectors for a wide range of compounds, including amines.[12]
Protocol:
-
Chiral Selector Selection: Screen various cyclodextrins (CDs), such as β-CD, hydroxypropyl-β-CD (HP-β-CD), or sulfated-β-CD.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 25 mM phosphate buffer at pH 2.5) containing the chosen chiral selector (e.g., 15 mM HP-β-CD).
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, water, and finally the BGE.
-
Sample Preparation: Dissolve the sample in water or the BGE at a concentration of 0.1-1 mg/mL.
-
Electrophoretic Conditions:
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at an appropriate wavelength.
-
-
Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for each of the described techniques.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral NMR Analysis.
Caption: Workflow for Chiral CE Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 6. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Naphthalen-1-yl)propan-1-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Naphthalen-1-yl)propan-1-amine, a compound frequently utilized in complex organic synthesis. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from the manufacturer. In the absence of a specific SDS, the precautionary measures for aromatic amines and naphthalene-containing compounds should be strictly followed. Aromatic amines are a class of compounds that can be toxic and harmful to the environment.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Work should always be conducted in a well-ventilated laboratory hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical and be in good condition.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.
-
-
Waste Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Provide the waste management company with all available information on the chemical's properties and potential hazards.
-
Quantitative Data Summary
| Parameter | Value/Information |
| GHS Hazard Statements (Anticipated) | Likely to be harmful if swallowed, may cause skin and eye irritation, and suspected of causing genetic defects or cancer. Highly toxic to aquatic life with long-lasting effects. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemically resistant gloves, lab coat. Respirator with organic vapor cartridge if ventilation is inadequate. |
| Incompatible Materials | Strong oxidizing agents, acids. |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed waste disposal facility. Do not dispose of in drains or landfill. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Naphthalen-1-yl)propan-1-amine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-(Naphthalen-1-yl)propan-1-amine. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When working with this compound, a thorough risk assessment should always precede any handling. Based on the hazardous nature of similar compounds, which are toxic if swallowed and can cause severe skin burns, eye damage, and respiratory irritation, the following personal protective equipment is mandatory.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[1] |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashes. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option, offering protection against a range of chemicals. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor splashes and spills. |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Full-body Suit | Required in situations with a high risk of significant exposure. | |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with an appropriate cartridge for organic vapors should be used if working outside of a fume hood or if there is a risk of aerosol generation. |
Procedural Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]
-
Safe Handling Practices: Avoid direct contact with the skin and eyes.[1] Do not breathe dust or vapors. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
In the event of a spill, evacuate the area and prevent further spread of the material. For small spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department immediately.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | A designated, sealed, and properly labeled hazardous waste container. | "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. |
| Liquid Waste | A designated, sealed, and leak-proof hazardous waste container compatible with the solvent used. | "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the approximate concentrations. |
| Contaminated PPE | A designated, sealed hazardous waste bag or container. | "Hazardous Waste - Contaminated PPE." |
Dispose of all hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



